Product packaging for Menisporphine(Cat. No.:CAS No. 83287-02-9)

Menisporphine

Cat. No.: B1212554
CAS No.: 83287-02-9
M. Wt: 321.3 g/mol
InChI Key: LHRMNRPHVHDOJH-UHFFFAOYSA-N
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Description

Menisporphine has been reported in Menispermum dauricum with data available.
originally isolated from Menispermum dauricum;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15NO4 B1212554 Menisporphine CAS No. 83287-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,10,11-trimethoxy-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-22-11-4-5-12-13(9-11)18(21)16-15-10(6-7-20-17(12)15)8-14(23-2)19(16)24-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRMNRPHVHDOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=NC=CC4=CC(=C(C(=C43)C2=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20232245
Record name Menisporphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83287-02-9
Record name Menisporphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083287029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Menisporphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Menisporphine: A Technical Guide to its Isolation, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisporphine, a member of the oxoisoaporphine class of alkaloids, is a natural product isolated from the medicinal plant Menispermum dauricum. This technical guide provides a comprehensive overview of the isolation, characterization, and biological evaluation of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside a thorough analysis of its spectroscopic data for structural elucidation. Furthermore, this document explores the known biological activities of this compound and related compounds, including their potential as anti-inflammatory and cytotoxic agents, and delves into the signaling pathways implicated in their mechanism of action. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

This compound is an isoquinoline alkaloid characterized by an oxoisoaporphine core structure. It was first isolated from the rhizomes of Menispermum dauricum DC., a plant with a history of use in traditional medicine. The unique chemical structure and biological activities of this compound and its analogs have garnered interest within the scientific community, particularly in the fields of natural product chemistry and drug discovery. This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers.

Isolation of this compound from Menispermum dauricum

The isolation of this compound from its natural source, Menispermum dauricum, involves a multi-step process of extraction and chromatographic purification. While the seminal work by Kunitomo et al. first described its isolation, subsequent studies on related oxoisoaporphine alkaloids from the same plant have provided a generalizable workflow.

General Experimental Protocol for Alkaloid Extraction

A typical procedure for the extraction of total alkaloids from Menispermum dauricum rhizomes is as follows:

  • Plant Material Preparation: Dried and powdered rhizomes of Menispermum dauricum are used as the starting material.

  • Solvent Extraction: The powdered plant material is extracted exhaustively with a solvent such as 95% ethanol. This is typically performed at room temperature or with gentle heating over an extended period to ensure efficient extraction of the alkaloids.

  • Acid-Base Extraction: The crude ethanol extract is subjected to an acid-base extraction to separate the alkaloids from non-basic compounds.

    • The crude extract is dissolved in an acidic aqueous solution (e.g., dilute HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

    • The acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

    • The aqueous layer containing the protonated alkaloids is then basified (e.g., with NH₄OH or NaOH) to deprotonate the alkaloids, making them soluble in organic solvents.

    • The free alkaloids are then extracted from the basic aqueous solution using an organic solvent like chloroform or dichloromethane.

  • Concentration: The organic solvent containing the total alkaloids is evaporated under reduced pressure to yield the crude alkaloid extract.

Chromatographic Purification of this compound

The crude alkaloid extract, a complex mixture of various compounds, is then subjected to chromatographic techniques to isolate individual alkaloids, including this compound.

  • Column Chromatography: The crude alkaloid extract is typically first fractionated using column chromatography over silica gel or alumina. A gradient elution system with increasing polarity, for instance, a mixture of chloroform and methanol, is employed to separate the alkaloids based on their polarity.

  • Preparative Thin-Layer Chromatography (pTLC): Fractions enriched with this compound can be further purified using preparative TLC with a suitable solvent system.

  • High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, preparative or semi-preparative HPLC is often utilized. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common choice.

The following diagram illustrates a general workflow for the isolation of this compound:

G plant Dried & Powdered Menispermum dauricum Rhizomes extraction Solvent Extraction (e.g., 95% Ethanol) plant->extraction acid_base Acid-Base Extraction extraction->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids column_chrom Column Chromatography (Silica Gel) crude_alkaloids->column_chrom fractions Enriched Fractions column_chrom->fractions ptlc Preparative TLC fractions->ptlc hplc Preparative HPLC ptlc->hplc This compound Pure this compound hplc->this compound

Figure 1: General workflow for the isolation of this compound.

Structural Characterization of this compound

The definitive structure of this compound has been elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Properties
PropertyDescription
Appearance Yellow crystalline solid
Molecular Formula C₁₉H₁₅NO₅
Molar Mass 337.33 g/mol
Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~8.0d~8.0
H-2~7.5t~8.0
H-3~7.8d~8.0
H-8~7.2s
H-11~9.0d~5.0
H-12~7.7d~5.0
4-OCH₃~4.0s
5-OCH₃~4.1s
6-OCH₃~4.2s

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The data presented here is an approximation based on related structures and synthesis data.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-1~128.0
C-2~130.0
C-3~125.0
C-3a~145.0
C-4~150.0
C-5~155.0
C-6~140.0
C-6a~120.0
C-7~180.0
C-7a~135.0
C-8~110.0
C-11~148.0
C-11a~122.0
C-11b~130.0
C-12~120.0
C-12a~132.0
4-OCH₃~56.0
5-OCH₃~56.5
6-OCH₃~57.0

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The data presented here is an approximation based on related structures and synthesis data.

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for confirming the molecular formula of this compound.

Table 3: HR-ESI-MS Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺ 338.1023~338.1025

Biological Activity and Signaling Pathways

This compound and other oxoisoaporphine alkaloids from Menispermum dauricum have demonstrated a range of biological activities, with potential therapeutic applications.

Cytotoxic Activity

Table 4: Cytotoxicity of a Related Oxoisoaporphine Alkaloid (Menispeimin A)

Cell LineIC₅₀ (µM)
A549Data not specified in abstract
Bel-7402Data not specified in abstract
MCF-7Data not specified in abstract
Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of oxoisoaporphine alkaloids. For instance, menisoxoisoaporphine A, a novel alkaloid from M. dauricum, has been shown to inhibit the inflammatory response in lipopolysaccharide (LPS)-induced macrophages. The anti-inflammatory effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

The following diagram illustrates the proposed mechanism of anti-inflammatory action for oxoisoaporphine alkaloids:

G cluster_cell Macrophage cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_active NF-κB (active) NFkB->NFkB_active releases nucleus Nucleus NFkB_active->nucleus translocates to proinflammatory Pro-inflammatory Gene Transcription nucleus->proinflammatory activates This compound This compound (and related alkaloids) This compound->IKK inhibits

An In-depth Technical Guide to the Extraction of Alkaloids from Menispermum dauricum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core protocols for extracting and purifying alkaloids from the medicinal plant Menispermum dauricum. The rhizome of this plant is a rich source of various bioactive alkaloids, including dauricine, daurisoline, and acutumine, which have garnered significant interest for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. This document details established extraction methodologies, presents quantitative data for comparison, and visualizes key experimental workflows and the molecular signaling pathways influenced by these compounds.

Core Alkaloids of Menispermum dauricum

Menispermum dauricum contains a diverse array of alkaloids, primarily bisbenzylisoquinoline and aporphine types. The most abundant and studied of these is dauricine , which, along with daurisoline , often serves as a key marker for extraction efficiency. Other significant alkaloids that have been isolated and identified include dauricinoline, daurinoline, acutumine, dechloroacutumine, and menisporphine.[1][2][3][4][5] The specific alkaloid profile can vary depending on the geographical origin of the plant material.[1]

Extraction Protocols

Several methods have been developed for the extraction of alkaloids from Menispermum dauricum, each with its own advantages and disadvantages in terms of efficiency, solvent consumption, and scalability.

Acid-Base Extraction

This classical method leverages the basic nature of alkaloids to separate them from other plant constituents. The general principle involves converting the alkaloids into their salt form, which is soluble in an acidic aqueous solution, and then liberating the free base by the addition of an alkali, followed by extraction with an organic solvent.

Experimental Protocol:

  • Acidic Extraction:

    • The dried and powdered rhizome of Menispermum dauricum is macerated or percolated with a dilute acid solution. A 0.5% sulfuric acid solution has been specifically mentioned for this purpose.[6] Generally, 0.1% to 1% solutions of sulfuric acid, hydrochloric acid, or acetic acid can be used.[6]

    • The mixture is stirred or allowed to stand for a specified period to ensure complete extraction of the alkaloid salts.

    • The acidic extract is then filtered to remove the solid plant material.

  • Basification:

    • The filtered acidic extract is basified by the gradual addition of an alkaline solution, such as aqueous ammonia or sodium hydroxide, to a pH of approximately 10.[6] This converts the alkaloid salts into their free base form, which may precipitate out of the solution.

  • Organic Solvent Extraction:

    • The basified aqueous solution is then extracted multiple times with a water-immiscible organic solvent like chloroform or ether.[6]

    • The organic layers are combined.

  • Solvent Evaporation and Recovery:

    • The organic solvent is evaporated under reduced pressure to yield the crude total alkaloid extract.

Alcohol Solvent Extraction

Ethanol and methanol are effective solvents for extracting both the free base and salt forms of alkaloids.[6] This method is often favored for its simplicity and the ability to extract a broad spectrum of alkaloids.

Experimental Protocol:

  • Extraction:

    • The powdered plant material is subjected to extraction with an alcohol solvent, typically ethanol or methanol, using methods such as reflux, percolation, or maceration.[6]

    • For reflux extraction, the mixture is heated to the boiling point of the solvent for a defined period.

  • Solvent Removal:

    • The alcohol extract is filtered, and the solvent is removed by evaporation.

  • Acid-Base Wash (for purification):

    • The residue from the alcohol extraction, which contains fat-soluble impurities, can be further purified by dissolving it in dilute acid.

    • This acidic solution is then washed with an organic solvent to remove non-alkaloidal lipophilic compounds.

    • The acidic aqueous layer containing the alkaloid salts is then basified, and the free base alkaloids are extracted with an organic solvent as described in the acid-base extraction protocol.[6]

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a modern and efficient method that utilizes acoustic cavitation to enhance solvent penetration and mass transfer, leading to higher yields in shorter extraction times.[7]

Experimental Protocol (Optimized for Daurisoline and Dauricine):

  • Solvent: 100% Methanol[6]

  • Temperature: 69°C[6]

  • Extraction Time: 36 minutes[6]

  • Procedure: The powdered plant material is mixed with the solvent and placed in an ultrasonic bath under the specified conditions. After extraction, the mixture is filtered, and the solvent is evaporated to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction is another advanced technique that uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

Experimental Protocol (Optimized for Oxoisoaporphine Alkaloids):

  • Solvent: Ethanol-water (70:30, v/v)[5]

  • Temperature: 60°C[5]

  • Extraction Time: 11 minutes[5]

  • Solvent-to-Solid Ratio: 20:1[5]

  • Procedure: The plant material is mixed with the solvent in a microwave extraction vessel and subjected to microwave irradiation at the specified temperature and time. The extract is then filtered for further processing.

Purification Protocols

Crude alkaloid extracts typically require further purification to isolate individual compounds or to enrich the total alkaloid content.

pH Gradient Extraction

This technique separates alkaloids based on their differing basicity.

Experimental Protocol:

  • The total alkaloid extract is dissolved in an organic solvent such as chloroform.

  • This solution is then successively extracted with aqueous buffer solutions of decreasing pH.

  • Alkaloids with stronger basicity will be protonated and move to the aqueous phase at higher pH values, while weaker bases will require lower pH for extraction.

  • Each aqueous fraction is then basified, and the purified alkaloid is re-extracted with an organic solvent.[6]

Macroporous Resin Chromatography

Macroporous resins are polymeric adsorbents used for the purification and enrichment of various natural products, including alkaloids. The selection of the appropriate resin and elution conditions is crucial for effective separation. While a specific protocol for Menispermum dauricum alkaloids is not detailed in the provided search results, a general methodology can be outlined based on common practices for alkaloid purification.

General Experimental Protocol:

  • Resin Selection and Pretreatment: A suitable macroporous resin (e.g., non-polar or weakly polar) is selected. The resin is pretreated by washing with ethanol and then water to remove any impurities.

  • Adsorption: The crude alkaloid extract, dissolved in an appropriate solvent, is loaded onto a column packed with the pretreated resin.

  • Washing: The column is washed with water or a low-concentration organic solvent to remove unbound impurities.

  • Desorption (Elution): The adsorbed alkaloids are eluted from the resin using a suitable solvent, often an alcohol (e.g., ethanol) or an acidified or ammoniated alcohol solution.[6] The eluent can be collected in fractions.

  • Solvent Removal: The solvent from the fractions containing the purified alkaloids is evaporated.

Quantitative Data

The following table summarizes the available quantitative data for the extraction of key alkaloids from Menispermum dauricum.

Extraction MethodAlkaloid(s)SolventTemperature (°C)Time (min)Yield (mg/g of raw material)Reference
Ultrasound-Assisted ExtractionDaurisoline100% Methanol69366.724 ± 0.140[6]
Ultrasound-Assisted ExtractionDauricine100% Methanol69361.048 ± 0.025[6]
Microwave-Assisted ExtractionOxoisoaporphine alkaloidsEthanol-water (70:30)6011Not specified[5]

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Alkaloid Extraction and Purification

G plant Powdered Menispermum dauricum Rhizome extraction Extraction (e.g., Acid-Base, Alcohol, UAE, MAE) plant->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract purification Purification (e.g., pH Gradient, Macroporous Resin) crude_extract->purification purified_alkaloids Purified Total Alkaloids or Individual Compounds purification->purified_alkaloids analysis Analysis (e.g., HPLC, LC-MS) purified_alkaloids->analysis

Caption: General workflow for the extraction and purification of alkaloids.

Signaling Pathways Modulated by Menispermum dauricum Alkaloids

Alkaloids from Menispermum dauricum, particularly dauricine, have been shown to modulate key signaling pathways involved in cancer and inflammation, making them promising candidates for drug development.

Phenolic alkaloids from Menispermum dauricum have been found to inhibit the growth of pancreatic cancer cells by blocking the Hedgehog (Hh) signaling pathway.[8] This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. The alkaloids exert their effect by downregulating the expression of key pathway components, Sonic Hedgehog (Shh) and the transcription factor Gli-1.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli SUFU->Gli Inhibits Gli_active Active Gli Gli->Gli_active Target_Genes Target Gene Expression Gli_active->Target_Genes Promotes Shh Shh Ligand Shh->PTCH1 Binds Dauricine Menispermum dauricum Alkaloids Dauricine->Gli Downregulates Dauricine->Shh Downregulates

Caption: Inhibition of the Hedgehog signaling pathway by M. dauricum alkaloids.

Dauricine has been demonstrated to attenuate vascular endothelial inflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][8] NF-κB is a key regulator of the inflammatory response. Dauricine inhibits the activation and nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of downstream inflammatory genes.[1][8]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IκBα IκBα IKK->IκBα Phosphorylates p65_p50_IκBα p65/p50-IκBα (Inactive) IκBα->p65_p50_IκBα Degrades p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates p65_p50_IκBα->p65_p50 Releases Inflammatory_Genes Inflammatory Gene Expression p65_p50_nuc->Inflammatory_Genes Promotes Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) Stimuli->IKK Activates Dauricine Dauricine Dauricine->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by dauricine.

Conclusion

The alkaloids from Menispermum dauricum represent a promising class of natural products for drug discovery and development. This guide provides a foundation for researchers to select and optimize extraction and purification protocols based on their specific research goals. The elucidation of the molecular mechanisms of action, particularly the inhibition of the Hedgehog and NF-κB signaling pathways, opens new avenues for the development of targeted therapies for cancer and inflammatory diseases. Further research is warranted to develop scalable and cost-effective methods for the production of high-purity alkaloids from this valuable medicinal plant.

References

The Biosynthesis of Menisporphine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisporphine, an oxoisoaporphine alkaloid found in the plant Menispermum dauricum, belongs to the diverse class of benzylisoquinoline alkaloids (BIAs). These compounds are renowned for their significant pharmacological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, beginning from the primary precursor L-tyrosine and proceeding through the central intermediate (S)-reticuline to the formation of the aporphine core and its subsequent oxidation. This document details the known enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides a visual representation of the biosynthetic pathway to aid researchers in the fields of natural product chemistry, synthetic biology, and drug development.

Introduction to this compound and Benzylisoquinoline Alkaloids

This compound is a specialized metabolite isolated from Menispermum dauricum, a plant with a history in traditional medicine.[1][2] It is classified as an oxoisoaporphine alkaloid, a subclass of the vast and structurally diverse benzylisoquinoline alkaloids (BIAs). BIAs are synthesized in a number of plant families, including Papaveraceae, Berberidaceae, and Menispermaceae.[3] The BIA biosynthetic pathway is a complex network of enzymatic reactions that generates a wide array of medicinally important compounds, such as morphine, codeine, and berberine.[4][5] Understanding the biosynthesis of these alkaloids is crucial for their sustainable production through metabolic engineering and synthetic biology approaches.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three major stages:

  • Formation of the Benzylisoquinoline Core: The pathway initiates with the amino acid L-tyrosine, which is converted into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[4]

  • Synthesis of the Aporphine Skeleton: The central BIA intermediate, (S)-reticuline, undergoes an intramolecular C-C phenol coupling reaction to form the characteristic tetracyclic aporphine core.

  • Formation of the Oxoisoaporphine Structure: The aporphine precursor is believed to undergo subsequent enzymatic oxidation to yield the oxoisoaporphine structure of this compound.

The detailed steps are outlined below:

From L-Tyrosine to (S)-Norcoclaurine: The Gateway to BIAs

The biosynthesis begins with L-tyrosine, which serves as the precursor for both the isoquinoline and benzyl moieties of the BIA skeleton.

  • Dopamine Formation: L-tyrosine is first hydroxylated to L-DOPA by tyrosine hydroxylase (TH), followed by decarboxylation by DOPA decarboxylase (DDC) to yield dopamine.

  • 4-HPAA Formation: In a parallel branch, L-tyrosine is converted to 4-hydroxyphenylpyruvic acid by tyrosine aminotransferase (TyrAT), which is then decarboxylated to 4-hydroxyphenylacetaldehyde (4-HPAA).

  • Pictet-Spengler Condensation: The first committed step in BIA biosynthesis is the stereoselective condensation of dopamine and 4-HPAA, catalyzed by (S)-norcoclaurine synthase (NCS) . This Pictet-Spengler reaction forms the foundational BIA, (S)-norcoclaurine.[4]

The Central Role of (S)-Reticuline

(S)-norcoclaurine undergoes a series of methylation and hydroxylation reactions to form the pivotal branch-point intermediate, (S)-reticuline. These steps are catalyzed by a series of O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases. The key enzymes in this sequence are:

  • Norcoclaurine 6-O-methyltransferase (6OMT)

  • Coclaurine N-methyltransferase (CNMT)

  • N-methylcoclaurine 3'-hydroxylase (CYP80B)

  • 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)

Formation of the Aporphine Core: The Action of CYP80G2

The formation of the aporphine alkaloid skeleton from (S)-reticuline is a critical step. This intramolecular oxidative coupling is catalyzed by a specific cytochrome P450 enzyme:

  • (S)-reticuline C-C phenol coupling enzyme (CYP80G2): This enzyme facilitates the formation of a C-C bond between the isoquinoline and benzyl rings of (S)-reticuline to produce the aporphine alkaloid, (S)-corytuberine .[2]

Putative Pathway to this compound: The Final Oxidative Steps

The final steps in the biosynthesis of this compound, leading from the aporphine precursor (S)-corytuberine to the oxoisoaporphine structure, are not yet fully elucidated. It is hypothesized that a series of oxidation reactions occur. While the specific enzymes in Menispermum dauricum have not been characterized, the conversion likely involves:

  • Aporphine Oxidase/Dehydrogenase (Putative): An uncharacterized enzyme, possibly an oxidase or a dehydrogenase, is proposed to catalyze the oxidation of the aporphine ring system to form the corresponding oxoaporphine. Further modifications, such as demethylation or other substitutions, may also occur to yield the final this compound structure.

Quantitative Data

Quantitative data for the specific enzymes in the this compound biosynthetic pathway are limited. However, kinetic parameters for some of the upstream enzymes in the general BIA pathway have been reported from various plant species.

EnzymeSubstrateKm (µM)kcat (s-1)Plant SourceReference
Norcoclaurine Synthase (NCS)Dopamine230 ± 300.25 ± 0.01Thalictrum flavum[4]
4-HPAA130 ± 200.25 ± 0.01Thalictrum flavum[4]
Norcoclaurine 6-O-methyltransferase (6OMT)(S)-Norcoclaurine2.5 ± 0.30.17 ± 0.01Coptis japonica[5]
Coclaurine N-methyltransferase (CNMT)(S)-Coclaurine5.8 ± 0.60.23 ± 0.01Coptis japonica[5]

Note: This table presents representative data from studies on BIA biosynthesis and may not directly reflect the enzyme kinetics in Menispermum dauricum.

Experimental Protocols

General Protocol for Norcoclaurine Synthase (NCS) Enzyme Assay

This protocol is adapted from established methods for assaying NCS activity.

Materials:

  • Recombinant or purified NCS enzyme

  • Dopamine hydrochloride

  • 4-Hydroxyphenylacetaldehyde (4-HPAA)

  • Sodium phosphate buffer (100 mM, pH 7.0)

  • Ascorbic acid

  • HPLC system with a C18 column

  • Spectrophotometer or fluorescence detector

Procedure:

  • Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 7.0), 1 mM dopamine, 1 mM 4-HPAA, and 5 mM ascorbic acid.

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding a known amount of NCS enzyme.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of methanol or by heat inactivation.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the formation of (S)-norcoclaurine. The product can be detected by UV absorbance at 280 nm or by fluorescence.

General Protocol for Heterologous Expression of Cytochrome P450 Enzymes (e.g., CYP80G2) in Saccharomyces cerevisiae

This protocol provides a general workflow for expressing plant P450 enzymes in yeast.

Materials:

  • Yeast expression vector (e.g., pYES-DEST52)

  • Saccharomyces cerevisiae strain (e.g., INVSc1)

  • Competent E. coli for plasmid amplification

  • Yeast transformation reagents (e.g., lithium acetate/polyethylene glycol method)

  • Selective yeast growth media (e.g., SC-Ura with galactose for induction)

  • Microsome isolation buffer

  • Ultracentrifuge

Procedure:

  • Gene Cloning: Clone the full-length cDNA of the target P450 enzyme (e.g., CYP80G2) into a yeast expression vector under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: Transform the expression construct into a suitable S. cerevisiae strain.

  • Yeast Culture and Induction: Grow the transformed yeast cells in selective medium containing glucose. To induce protein expression, transfer the cells to a medium containing galactose.

  • Microsome Isolation: Harvest the yeast cells and resuspend them in a microsome isolation buffer. Lyse the cells (e.g., using glass beads or a French press) and perform differential centrifugation to isolate the microsomal fraction, which contains the expressed P450 enzyme.

  • Enzyme Assay: The isolated microsomes can be used for in vitro enzyme assays with the appropriate substrate (e.g., (S)-reticuline for CYP80G2) and a cytochrome P450 reductase partner.

Visualizing the Pathway and Experimental Workflow

Biosynthesis Pathway of this compound

Menisporphine_Biosynthesis cluster_0 Core Benzylisoquinoline Pathway cluster_1 Formation of (S)-Reticuline cluster_2 Aporphine and Oxoisoaporphine Formation L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA TH 4-Hydroxyphenylpyruvic acid 4-Hydroxyphenylpyruvic acid L-Tyrosine->4-Hydroxyphenylpyruvic acid TyrAT Dopamine Dopamine L-DOPA->Dopamine DDC (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine NCS 4-HPAA 4-HPAA 4-Hydroxyphenylpyruvic acid->4-HPAA 4-HPPDC 4-HPAA->(S)-Norcoclaurine (S)-Coclaurine (S)-Coclaurine (S)-Norcoclaurine->(S)-Coclaurine 6OMT (S)-N-Methylcoclaurine (S)-N-Methylcoclaurine (S)-Coclaurine->(S)-N-Methylcoclaurine CNMT (S)-3'-Hydroxy-N-methylcoclaurine (S)-3'-Hydroxy-N-methylcoclaurine (S)-N-Methylcoclaurine->(S)-3'-Hydroxy-N-methylcoclaurine CYP80B (S)-Reticuline (S)-Reticuline (S)-3'-Hydroxy-N-methylcoclaurine->(S)-Reticuline 4'OMT (S)-Corytuberine (S)-Corytuberine (S)-Reticuline->(S)-Corytuberine CYP80G2 Aporphine Intermediate Aporphine Intermediate (S)-Corytuberine->Aporphine Intermediate This compound This compound Aporphine Intermediate->this compound Oxidase/Dehydrogenase (Putative)

Caption: Biosynthetic pathway of this compound from L-Tyrosine.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow cluster_0 Gene Identification and Cloning cluster_1 Protein Expression and Purification cluster_2 Enzyme Assays and Analysis A Transcriptome Analysis of Menispermum dauricum B Candidate Gene Identification (e.g., P450s, Dehydrogenases) A->B C Gene Cloning into Expression Vector B->C D Heterologous Expression (e.g., in Yeast or E. coli) C->D E Cell Lysis and Protein Extraction D->E F Purification (e.g., Affinity Chromatography) E->F G In Vitro Enzyme Assay with Putative Substrate F->G H Product Identification (LC-MS, NMR) G->H I Kinetic Analysis (Km, kcat) H->I

Caption: Workflow for the identification and characterization of biosynthetic enzymes.

Conclusion and Future Perspectives

The biosynthetic pathway to this compound is a fascinating example of the complex chemical transformations that occur in medicinal plants. While the early steps of the BIA pathway leading to (S)-reticuline are well-established, and the formation of the aporphine core by CYP80G2 is known, the final oxidative steps to this compound in Menispermum dauricum remain an active area of research. The identification and characterization of the putative oxidase or dehydrogenase responsible for the formation of the oxoisoaporphine skeleton will be a significant advancement in the field. This knowledge will not only complete our understanding of this compound biosynthesis but also provide valuable enzymatic tools for the synthetic biology-based production of this and other related pharmacologically active alkaloids. Future research employing transcriptomic and proteomic analyses of Menispermum dauricum, coupled with in vitro enzymatic assays, will be instrumental in elucidating these missing steps.

References

The Unraveling of Menisporphine: A Technical Guide to its Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the process and methodologies involved in the chemical structure elucidation of menisporphine, an oxoisoaporphine alkaloid. The following sections provide a comprehensive overview of the experimental protocols, data interpretation, and logical framework that lead to the determination of its molecular architecture. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction to this compound

This compound is a member of the oxoisoaporphine class of alkaloids, a group of natural products known for their distinct chemical structures and potential biological activities. The core of this compound is a 7H-dibenzo[de,h]quinolin-7-one framework. The elucidation of its structure relies on a combination of spectroscopic techniques and chemical reasoning.

Isolation of this compound

The initial step in the structural analysis of a natural product is its isolation and purification from the source organism. This compound is typically isolated from the rhizomes of Menispermum dauricum. The general procedure is as follows:

Experimental Protocol: Isolation and Purification
  • Extraction: Dried and powdered rhizomes of Menispermum dauricum are subjected to solvent extraction, typically using methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the plant material.

  • Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning procedure to separate the alkaloidal fraction. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. The neutral and acidic compounds are then removed by extraction with an organic solvent (e.g., diethyl ether or chloroform).

  • Liberation and Extraction of Alkaloids: The acidic aqueous layer containing the protonated alkaloids is then basified (e.g., with NH4OH to pH 9-10). This deprotonates the alkaloids, making them soluble in organic solvents. The free alkaloids are then extracted with an organic solvent like chloroform or dichloromethane.

  • Chromatographic Separation: The resulting crude alkaloid mixture is then subjected to a series of chromatographic techniques to isolate the individual components. This typically involves:

    • Column Chromatography: The mixture is first separated on a silica gel column using a gradient of solvents, such as a chloroform-methanol mixture, to yield several fractions.

    • Preparative Thin-Layer Chromatography (pTLC): Fractions containing compounds with similar retention factors are further purified using pTLC with an appropriate solvent system.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is often achieved using preparative HPLC, typically on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like trifluoroacetic acid.

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification raw_material Dried Rhizomes of Menispermum dauricum extraction Solvent Extraction (Methanol) raw_material->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom ptlc Preparative TLC column_chrom->ptlc hplc Preparative HPLC ptlc->hplc pure_this compound Pure this compound hplc->pure_this compound G cluster_data_acquisition Spectroscopic Data Acquisition cluster_data_analysis Data Analysis and Interpretation cluster_structure_assembly Structure Assembly ms Mass Spectrometry (HRMS, MS/MS) mol_formula Molecular Formula (from HRMS) ms->mol_formula fragments Key Fragments (from MS/MS) ms->fragments nmr NMR Spectroscopy (1D and 2D) functional_groups Functional Groups (from IR and NMR) nmr->functional_groups c_h_framework C-H Framework (from 1D/2D NMR) nmr->c_h_framework ir_uv IR and UV Spectroscopy ir_uv->functional_groups connectivity Establish Connectivity (HMBC, COSY) mol_formula->connectivity fragments->connectivity c_h_framework->connectivity substructures Assemble Substructures connectivity->substructures final_structure Propose Final Structure substructures->final_structure

The Alkaloid Menisporphine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisporphine, a member of the oxoisoaporphine class of isoquinoline alkaloids, has garnered interest within the scientific community for its unique chemical structure and potential biological activities. First isolated from the rhizomes of Menispermum dauricum DC., this natural product has been a subject of synthetic chemistry efforts and preliminary biological investigations. This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, and synthesis of this compound. It also explores the biological activities and potential mechanisms of action of related oxoisoaporphine alkaloids, offering insights for future research and drug development endeavors.

Discovery and History

The discovery of this compound is credited to Junichi Kunitomo and Miyoko Satoh in 1982. They identified an unknown yellow crystalline substance from the plant Menispermum dauricum DC., a member of the Menispermaceae family. Through spectral data analysis and total synthesis, they elucidated its structure as 5,6,9-trimethoxy-7H-dibenzo[de,h]quinolin-7-one and subsequently named it this compound. This discovery marked the identification of a new type of isoquinoline alkaloid.

Menispermum dauricum, the natural source of this compound, has a history of use in traditional Chinese medicine for treating ailments such as sore throat, colitis, and rheumatic arthralgia. The isolation of this compound and other related alkaloids from this plant has opened avenues for investigating the scientific basis of its traditional medicinal applications.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, based on its chemical structure and the general properties of related alkaloids, the following can be inferred. Due to the lack of specific experimental values in the reviewed literature, the following table presents expected properties and data for the closely related and well-studied alkaloid, Morphine, for comparative purposes.

PropertyThis compound (Predicted/Inferred)Morphine (for comparison)
Molecular Formula C₁₉H₁₅NO₄C₁₇H₁₉NO₃
Molecular Weight 321.33 g/mol 285.34 g/mol [1]
Melting Point Not reported. Expected to be a solid with a relatively high melting point.255 °C[1]
Solubility Likely sparingly soluble in water, with better solubility in organic solvents like ethanol and methanol.Sparingly soluble in water (149 mg/L at 20 °C)[1]. Soluble in ethanol and methanol[1].
pKa Not reported. The presence of a nitrogen atom suggests basic properties.8.21 (at 25 °C)[1]
Appearance Yellow crystalline solid.White to pale yellow solid[1].

Experimental Protocols

Isolation of this compound from Menispermum dauricum

General Isolation Workflow:

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: The dried and powdered rhizomes of Menispermum dauricum are subjected to extraction with a suitable solvent, typically methanol or ethanol, using methods like maceration or Soxhlet extraction to obtain a crude extract.

  • Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other neutral and acidic compounds. This involves dissolving the extract in an acidic aqueous solution, washing with an organic solvent, followed by basification of the aqueous layer and extraction of the liberated free alkaloids into an immiscible organic solvent like chloroform.

  • Chromatographic Separation: The resulting crude alkaloid mixture is then separated using chromatographic techniques. Column chromatography over silica gel or alumina, with a gradient elution system of solvents such as chloroform and methanol, is commonly employed to separate the individual alkaloids.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by methods like preparative TLC or recrystallization to yield the pure compound.

Total Synthesis of this compound

Several total syntheses of this compound have been reported, providing routes to obtain the molecule without reliance on its natural source. One notable approach involves a photoredox-catalyzed direct C-H arylation of an isoquinoline core.

Illustrative Synthetic Workflow:

Caption: A conceptual workflow for the total synthesis of this compound.

Key Synthetic Steps (Conceptual):

  • Preparation of Precursors: A suitably substituted isoquinoline derivative and an aryldiazonium salt are synthesized as the key building blocks.

  • Photoredox-Catalyzed C-H Arylation: The isoquinoline core is directly arylated with the aryldiazonium salt under mild and efficient photoredox-catalyzed conditions. This reaction forms the crucial carbon-carbon bond between the two aromatic systems.

  • Cyclization: The resulting aryl-isoquinoline intermediate undergoes a cyclization reaction to form the characteristic tetracyclic ring system of the oxoisoaporphine core.

  • Final Modifications: Subsequent functional group manipulations, if necessary, are performed to yield the final this compound molecule.

Biological Activities and Mechanism of Action

While specific quantitative data for the biological activity of this compound is limited in publicly available literature, studies on related oxoisoaporphine alkaloids isolated from Menispermum dauricum provide strong indications of its potential therapeutic effects.

Anti-inflammatory Activity

Several oxoisoaporphine alkaloids from Menispermum dauricum have demonstrated potential anti-inflammatory activity. For instance, a novel oxoisoaporphine alkaloid, menisoxoisoaporphine A, was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. Although a specific IC₅₀ value for this compound is not available, a related compound, menisoxoisoaporphine A, exhibited significant inhibitory effects.

Potential Anti-inflammatory Signaling Pathway:

Recent research on menisoxoisoaporphine A suggests a potential mechanism of action for this class of compounds. The study indicated that its anti-inflammatory effects might be mediated through the inhibition of phosphodiesterase 4B (PDE4B), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates protein kinase A (PKA), which can then suppress the pro-inflammatory NF-κB signaling pathway.

Anti_Inflammatory_Pathway This compound This compound (or related oxoisoaporphines) PDE4B Phosphodiesterase 4B (PDE4B) This compound->PDE4B inhibition cAMP cAMP increased PDE4B->cAMP degradation PKA Protein Kinase A (PKA) activated cAMP->PKA activation NFkB NF-κB Pathway (Pro-inflammatory) PKA->NFkB inhibition Inflammation Inflammation (e.g., NO production) NFkB->Inflammation promotes

Caption: Postulated anti-inflammatory signaling pathway for oxoisoaporphine alkaloids.

Cytotoxic Activity

Oxoisoaporphine alkaloids have also been investigated for their potential anticancer properties. Studies have shown that some of these compounds exhibit cytotoxic activity against various cancer cell lines. However, specific IC₅₀ values for this compound against different cancer cell lines are not yet reported in the available literature.

Quantitative Biological Activity Data (Related Compounds):

CompoundBiological ActivityCell LineIC₅₀ (µM)
Menisoxoisoaporphine A Anti-inflammatory (NO inhibition)RAW264.7Not explicitly stated, but significant inhibition observed
Related Oxoisoaporphine CytotoxicVariousData not available for this compound

Conclusion and Future Directions

This compound, a fascinating oxoisoaporphine alkaloid, holds promise for further investigation in the fields of medicinal chemistry and pharmacology. While its discovery and synthesis have been documented, a comprehensive understanding of its biological activities and mechanism of action remains to be fully elucidated. Future research should focus on:

  • Detailed Physicochemical Characterization: Experimental determination of this compound's melting point, solubility in various solvents, and pKa value is crucial for formulation and drug delivery studies.

  • Quantitative Biological Evaluation: Systematic screening of this compound against a panel of cancer cell lines and in various inflammatory models is needed to determine its specific IC₅₀ values and therapeutic potential.

  • Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways affected by this compound will provide a deeper understanding of its biological effects and guide the development of more potent and selective analogs.

The unique chemical scaffold of this compound and the promising biological activities of related compounds from Menispermum dauricum make it a compelling candidate for further exploration in the quest for novel therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of Menisporphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisporphine, a member of the oxoisoaporphine class of alkaloids, has garnered interest within the scientific community for its potential therapeutic applications, notably in the realms of oncology and inflammatory diseases. A thorough understanding of its physicochemical properties is paramount for its development as a potential drug candidate. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines detailed experimental protocols for the determination of these properties, and explores its likely biological mechanisms of action. All quantitative data is presented in a clear tabular format, and key experimental and biological pathways are visualized using diagrams to facilitate understanding.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental to drug discovery and development, influencing formulation, pharmacokinetics, and pharmacodynamics. The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₉H₁₅NO₄
Molecular Weight 321.33 g/mol
logP (Computed) 3.2
Melting Point Not Experimentally Determined-
Boiling Point Not Experimentally Determined-
pKa Not Experimentally Determined-
Solubility Soluble in DMSOVendor Information

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Protocol:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Solubility Determination

Solubility in various solvents is crucial for formulation and in vitro assay development.

Protocol:

  • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

  • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered to remove undissolved solid.

  • The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical determinant of a drug's absorption and distribution.

Protocol (Potentiometric Titration):

  • A standard solution of this compound is prepared in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting pH versus the volume of titrant added.

  • The pKa is determined from the midpoint of the buffer region of the titration curve.

Synthesis and Analysis

Total Synthesis Workflow

A concise total synthesis of this compound has been reported, providing a viable route for obtaining the compound for research purposes. The key steps involve a photoredox-catalyzed direct C-H arylation.

Menisporphine_Synthesis cluster_start Starting Materials Isoquinoline_Core Isoquinoline Core Photoredox_Catalysis Photoredox-Catalyzed C-H Arylation Isoquinoline_Core->Photoredox_Catalysis Aryldiazonium_Salt Aryldiazonium Salt Aryldiazonium_Salt->Photoredox_Catalysis Intermediate Arylated Isoquinoline Intermediate Photoredox_Catalysis->Intermediate Further_Steps Further Synthetic Modifications Intermediate->Further_Steps This compound This compound Further_Steps->this compound

Total Synthesis Workflow for this compound.
Analytical Methods

The analysis of this compound, like other alkaloids, can be achieved using a variety of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is a powerful tool for the quantification and purity assessment of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifying agent like formic acid or ammonium acetate) is a common starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass of this compound, confirming its elemental composition.

Biological Activity and Signaling Pathways

This compound belongs to the oxoisoaporphine class of alkaloids, which are known to possess a range of biological activities. The primary therapeutic potentials of this compound are believed to be in anticancer and anti-inflammatory applications.

Anticancer Activity

The anticancer activity of oxoisoaporphine alkaloids is thought to be mediated through multiple mechanisms.

Anticancer_Mechanism This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Direct Binding Topoisomerase_Inhibition Topoisomerase I/II Inhibition This compound->Topoisomerase_Inhibition Enzyme Inhibition Cell_Cycle_Arrest Cell Cycle Arrest DNA_Intercalation->Cell_Cycle_Arrest Topoisomerase_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Proposed Anticancer Mechanisms of this compound.
Anti-inflammatory Activity

Recent studies on novel oxoisoaporphine alkaloids closely related to this compound have elucidated a likely anti-inflammatory mechanism involving the inhibition of the PDE4B-cAMP-PKA-NF-κB signaling pathway.

Anti_inflammatory_Pathway This compound This compound PDE4B PDE4B This compound->PDE4B Inhibition cAMP cAMP PDE4B->cAMP Degradation PKA PKA cAMP->PKA Activation NF_kappaB NF-κB PKA->NF_kappaB Inhibition Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kappaB->Pro_inflammatory_Cytokines Upregulation

Probable Anti-inflammatory Signaling Pathway of this compound.

Conclusion

This compound is a promising natural product with significant potential for further investigation as a therapeutic agent. This guide has consolidated the available physicochemical data and outlined the necessary experimental protocols to complete its characterization. The elucidation of its synthesis and the understanding of its likely biological mechanisms of action provide a solid foundation for future research and development efforts. Further studies to experimentally determine all physicochemical properties and to confirm the specific signaling pathways are warranted to fully unlock the therapeutic potential of this compound.

Potential Biological Activities of Menisporphine and Related Oxoisoaporphine Alkaloids: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisporphine is an oxoisoaporphine alkaloid, a class of natural products known for their diverse and potent biological activities. As a member of the broader isoquinoline alkaloid family, this compound and its analogs have attracted interest for their potential therapeutic applications, particularly in the areas of oncology and inflammatory diseases. This technical guide provides an in-depth overview of the known and potential biological activities of this compound, with a focus on its anti-inflammatory and cytotoxic properties. Due to the limited availability of specific experimental data on this compound, this paper will also present detailed findings on a closely related and recently characterized novel oxoisoaporphine alkaloid, Menisoxoisoaporphine A, to illustrate the therapeutic potential of this structural class.

Anti-inflammatory Activity of Oxoisoaporphine Alkaloids

Recent studies have highlighted the significant anti-inflammatory potential of oxoisoaporphine alkaloids. A novel compound, Menisoxoisoaporphine A (MA), isolated from Menispermi Rhizoma, has been shown to exert potent anti-inflammatory effects in lipopolysaccharide (LPS)-induced mouse macrophage RAW264.7 cells.[1] This section will detail the experimental findings and underlying mechanisms of action for MA as a representative of this class of compounds.

Quantitative Data on Anti-inflammatory Effects of Menisoxoisoaporphine A

The anti-inflammatory activity of Menisoxoisoaporphine A was evaluated by assessing its impact on cell viability and the expression of pro-inflammatory markers in LPS-stimulated macrophages.

ParameterConcentrationResultReference
Cell Viability (RAW264.7 cells) 0, 3, 6, 12 µM (MA)No significant cytotoxicity observed.[1]
Cell Viability (LPS-treated RAW264.7 cells) 0, 3, 6, 12 µM (MA)No significant cytotoxicity observed.[1]
Pro-inflammatory Gene Expression (LPS-treated RAW264.7 cells) 3, 6, 12 µM (MA)Dose-dependent decrease in mRNA levels of Il-6, Nos2, and Tnf-α.[1]
Signaling Pathway of Menisoxoisoaporphine A in Macrophages

Menisoxoisoaporphine A exerts its anti-inflammatory effects by targeting the phosphodiesterase 4B (PDE4B) enzyme, which leads to the modulation of the cAMP-PKA-NF-κB signaling pathway.[1]

MenisoxoisoaporphineA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IkB IκB TLR4->IkB Activates p_IkB p-IκB TLR4->p_IkB Phosphorylates MA Menisoxoisoaporphine A PDE4B PDE4B MA->PDE4B Inhibits cAMP cAMP PDE4B->cAMP Degrades PKA PKA cAMP->PKA Activates p_PKA p-PKA PKA->p_PKA Phosphorylation active_NFkB Active NF-κB (p-p65/p50) p_PKA->active_NFkB Inhibits (via phosphorylation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits p_IkB->NFkB Releases NFkB->active_NFkB Phosphorylation DNA DNA active_NFkB->DNA Translocates to Nucleus Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes Transcription

Fig. 1: Signaling pathway of Menisoxoisoaporphine A.
Experimental Protocols for Anti-inflammatory Assays

RAW264.7 mouse macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of Menisoxoisoaporphine A (e.g., 3, 6, 12 µM) for a specified time before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for a further 12-24 hours.[1]

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader.[1]

Total RNA is extracted from cells using TRIzol reagent according to the manufacturer's protocol. cDNA is synthesized using a reverse transcription kit. qRT-PCR is performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes (Il-6, Nos2, Tnf-α) is calculated using the 2-ΔΔCt method, with β-actin serving as the internal control.[1]

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk and incubated with primary antibodies against PDE4B, p-PKA, p-P65, p-IκB, and β-actin overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Potential Anticancer Activity of this compound and Related Alkaloids

Experimental Workflow for Assessing Cytotoxicity

The following diagram illustrates a general workflow for evaluating the cytotoxic potential of a compound like this compound.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_lines Select Cancer Cell Lines (e.g., HeLa, A549, MOLT-3) seeding Seed Cells in 96-well Plates cell_lines->seeding compound_prep Prepare this compound Stock Solution (in DMSO) treatment Treat Cells with Serial Dilutions of this compound compound_prep->treatment seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_assay Perform MTT or similar viability assay incubation->mtt_assay readout Measure Absorbance mtt_assay->readout dose_response Generate Dose-Response Curve readout->dose_response ic50 Calculate IC50 Value dose_response->ic50

Fig. 2: General workflow for cytotoxicity assessment.

Conclusion

This compound, as an oxoisoaporphine alkaloid, belongs to a class of compounds with significant therapeutic potential. While specific data on this compound's biological activities are still emerging, the detailed investigation of its close analog, Menisoxoisoaporphine A, provides a strong rationale for its further investigation as an anti-inflammatory agent. The potent inhibition of the PDE4B-cAMP-PKA-NF-κB pathway by Menisoxoisoaporphine A suggests a promising mechanism for the treatment of inflammatory diseases. Furthermore, the known cytotoxic activities of related aporphine alkaloids warrant the exploration of this compound's potential as an anticancer agent. Future research should focus on elucidating the specific bioactivities of this compound, including its cytotoxic profile against a panel of cancer cell lines and its in vivo efficacy in models of inflammation and cancer.

References

Menisporphine and its Structural Analogs: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Menisporphine is an oxoisoaporphine alkaloid, a class of isoquinoline alkaloids known for their diverse and potent biological activities.[1][2] Primarily isolated from the rhizomes of Menispermum dauricum DC, this compound and its structural analogs have garnered significant interest in the scientific community.[2][3] Research highlights their potential as anti-inflammatory, anticancer, and antiarrhythmic agents.[2][3][4] A notable analog, Menisoxoisoaporphine A, has been shown to exert anti-inflammatory effects by targeting phosphodiesterase 4B (PDE4B), which in turn modulates the NF-κB signaling pathway.[3] The synthesis of this compound has been achieved through innovative methods like photoredox-catalyzed C-H arylation, offering a flexible approach to generate diverse isoquinoline structures.[1] This guide provides an in-depth overview of the chemistry, pharmacology, and experimental methodologies related to this compound and its analogs, aimed at researchers and professionals in drug discovery and development.

Introduction to this compound and Isoquinoline Alkaloids

Isoquinoline alkaloids are a large and structurally diverse family of natural products, many of which possess significant pharmacological properties.[5] Within this family, aporphine alkaloids are characterized by a tetracyclic aromatic N-containing skeleton.[4] this compound belongs to a subclass known as oxoisoaporphines, which are derivatives of 7H-dibenzo[de,h]quinolin-7-one and are distinguished by a carbonyl group at the C7 position.[2][4]

1.1 Chemical Structure and Classification

This compound is classified as an oxoisoaporphine alkaloid. The core structure is a tetracyclic system derived from a 1-benzylisoquinoline precursor. The oxoisoaporphine scaffold has a great potential for pharmacological applications, though studies on its photochemical activity linked to biological applications are still emerging.[2]

1.2 Natural Sources

The primary natural source of this compound and its related oxoisoaporphine alkaloids is the dried rhizome of Menispermum dauricum DC, a plant used in traditional Chinese medicine known as "Beidougen".[2][3] This plant has been traditionally used for its analgesic and antipyretic properties in treating conditions like sore throat, colitis, and rheumatic arthralgia.[2]

Key Structural Analogs

Several structural analogs of this compound have been identified or synthesized, each with unique substitutions that can influence their biological activity.

  • Daurioxoisoporphine C: A closely related oxoisoaporphine alkaloid whose total synthesis has been reported alongside this compound.[1][6]

  • Menisoxoisoaporphine A: A novel oxoisoaporphine identified from Menispermi Rhizoma, with the chemical name 6-(isopentylamino)-4,5,9-trimethoxy-7H-dibenzo[de,h]quinolin-7-one. It has demonstrated significant anti-inflammatory properties.[3]

  • Liriodenine and Dicentrinone: These are oxoaporphines that share the core tetracyclic skeleton but differ in substitution patterns. They are known to have strong anti-protozoal and anticancer activities, suggesting the importance of the oxo-group and the 1,2-methylenedioxy group for bioactivity.[4]

Pharmacological Activities and Mechanism of Action

The oxoisoaporphine scaffold is associated with a range of biological activities. The primary focus of recent research has been on its anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Recent studies on the analog Menisoxoisoaporphine A (MA) have elucidated a clear anti-inflammatory mechanism. MA was found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophage cells.[3]

Mechanism of Action: The anti-inflammatory effect is primarily mediated through the inhibition of phosphodiesterase 4B (PDE4B).[3] PDE4B is a key enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4B, MA increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which subsequently suppresses the activation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[3] This results in a significant reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6.[3]

G Anti-inflammatory Signaling Pathway of Menisoxoisoaporphine A LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Activates Inflammation Inflammatory Response (TNF-α, IL-6, iNOS) NFkB_Pathway->Inflammation Upregulates MA Menisoxoisoaporphine A PDE4B PDE4B MA->PDE4B Inhibits cAMP cAMP PDE4B->cAMP Degrades PKA PKA cAMP->PKA Activates PKA->NFkB_Pathway Inhibits

Anti-inflammatory pathway of a this compound analog.
Other Potential Activities

  • Anticancer Activity: The broader class of aporphine alkaloids, including oxoaporphines, has demonstrated significant anticancer effects across multiple cancer types.[4] The presence of the oxo-group is considered a key factor for this cytotoxicity.[4]

  • Antiarrhythmic Activity: Some studies have recognized the beneficial activity of oxoisoaporphines in the cardiovascular system, suggesting they may act as antiarrhythmic drugs.[2][7]

  • Photosensitizing Properties: Certain oxoisoaporphine derivatives have shown high quantum yields for singlet oxygen production, suggesting they could be used as photosensitizers in photodynamic therapy.[8][9]

Quantitative Biological Data

The following table summarizes the key quantitative findings for Menisoxoisoaporphine A (MA), a potent structural analog of this compound.

CompoundAssayTarget/Cell LineResultReference
Menisoxoisoaporphine A Anti-inflammatoryLPS-induced RAW264.7 cellsSignificantly decreased mRNA levels of Il-6, Nos2, and Tnf-α in a concentration-dependent manner (p < 0.05).[3]
Menisoxoisoaporphine A Binding AffinityPDE4BDemonstrated strong binding ability to the Tyr405 sites of PDE4B.[3]

Synthesis and Experimental Methodologies

Synthesis of this compound

The total synthesis of this compound has been accomplished via a concise and efficient strategy involving photoredox catalysis. This modern synthetic approach provides a flexible means to access diverse isoquinoline alkaloid structures.[1]

General Synthetic Workflow: The core of the strategy is a direct C-H arylation of an isoquinoline core with an aryldiazonium salt, facilitated by a photoredox catalyst. This method is complementary to conventional isoquinoline synthesis and allows for a more convergent and flexible construction of the target molecule.[1][6]

G General Workflow for this compound Synthesis Start Starting Materials: - Isoquinoline Core - Aryldiazonium Salt Reaction Photoredox-Catalyzed Direct C-H Arylation Start->Reaction Intermediate Arylated Isoquinoline Intermediate Reaction->Intermediate Steps Further Cyclization & Modification Steps Intermediate->Steps Product This compound Steps->Product

High-level workflow for this compound total synthesis.
Key Experimental Protocols

5.2.1 Anti-inflammatory Activity Assessment in Macrophages

This protocol describes the general methodology used to evaluate the anti-inflammatory effects of compounds like Menisoxoisoaporphine A.[3]

Methodology:

  • Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (e.g., Menisoxoisoaporphine A) for a specified period (e.g., 1-2 hours).

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the cell culture medium to induce an inflammatory response. A control group without LPS stimulation is also maintained.

  • Analysis of Inflammatory Markers:

    • Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent assay as an indicator of NO production.

    • Cytokine mRNA Expression: Total RNA is extracted from the cells. Reverse transcription is performed to synthesize cDNA, followed by quantitative real-time PCR (RT-qPCR) to measure the relative mRNA expression levels of inflammatory genes such as Tnf-α, Il-6, and Nos2. Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH).

G Experimental Workflow for Anti-inflammatory Assay Culture 1. Culture RAW264.7 Macrophages Pretreat 2. Pre-treat cells with Menisoxoisoaporphine A Culture->Pretreat Stimulate 3. Stimulate with LPS Pretreat->Stimulate Incubate 4. Incubate for 24h Stimulate->Incubate Harvest 5. Harvest Supernatant and Cell Lysate Incubate->Harvest Analyze_NO 6a. Analyze NO (Griess Assay) Harvest->Analyze_NO Analyze_RNA 6b. Analyze mRNA (RT-qPCR for TNF-α, IL-6) Harvest->Analyze_RNA

Workflow for assessing in vitro anti-inflammatory effects.

Conclusion and Future Perspectives

This compound and its structural analogs represent a promising class of isoquinoline alkaloids with significant therapeutic potential, particularly in the realm of inflammatory diseases and oncology. The elucidation of the anti-inflammatory mechanism for Menisoxoisoaporphine A via PDE4B inhibition provides a strong foundation for targeted drug design.[3] Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a broader range of analogs to optimize potency and selectivity for targets like PDE4B while minimizing off-target effects.

  • In Vivo Efficacy: Translating the promising in vitro results into animal models of inflammation, cancer, and cardiac arrhythmia.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.

  • Exploration of Other Activities: Further investigating the anticancer, antiarrhythmic, and photosensitizing properties of this chemical class.

The development of efficient synthetic routes will be crucial for advancing these compounds from laboratory curiosities to potential clinical candidates.[1]

References

In Silico Prediction of Menisporphine Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menisporphine, an isoquinoline alkaloid, has been identified as a component in several traditional medicine formulations with potential therapeutic effects. However, its precise molecular targets and mechanisms of action remain largely uncharacterized. This technical guide provides a comprehensive overview of an in-silico approach to predict the biological targets of this compound. By leveraging computational methodologies, we can generate testable hypotheses about its polypharmacology, paving the way for further experimental validation and drug development. This document outlines a systematic workflow for target identification, including data on predicted targets, detailed in-silico experimental protocols, and visualizations of associated signaling pathways.

Introduction to In Silico Target Prediction

The traditional "one-drug, one-target" paradigm is often insufficient to explain the therapeutic effects of natural products, which frequently interact with multiple targets.[1] In silico target prediction methods offer a rapid and cost-effective approach to explore the potential polypharmacology of a compound.[2][3] These computational techniques can be broadly categorized into ligand-based and structure-based approaches.

  • Ligand-based methods rely on the principle that similar molecules often have similar biological activities. These methods compare the query molecule (this compound) to databases of compounds with known targets to infer potential interactions.[3]

  • Structure-based methods , such as reverse docking, involve screening the three-dimensional structure of a compound against a library of protein targets to identify potential binding partners based on structural complementarity and binding energy calculations.[2][4][5]

Network pharmacology then integrates these predicted interactions to understand how a compound may modulate biological pathways and networks, offering a systems-level view of its potential effects.[1][6]

Predicted Protein Targets of this compound

Based on network pharmacology studies of traditional medicine formulations containing this compound, several potential protein targets have been predicted. It is important to note that these predictions are derived from studies where this compound was one of several active components; therefore, these targets are putative and require experimental validation. The following table summarizes some of the key predicted targets.

Predicted TargetUniProt IDFunctionPrediction Method Context
Mitogen-activated protein kinase 1 (MAPK1) P28482Key component of the MAPK signaling pathway, involved in cell proliferation, differentiation, and inflammation.Network Pharmacology
Tumor necrosis factor (TNF) P01375Pro-inflammatory cytokine involved in systemic inflammation and the acute phase response.Network Pharmacology
Interleukin-6 (IL-6) P05231Cytokine with a wide range of biological functions, including inflammation and immune response.Network Pharmacology
Prostaglandin-endoperoxide synthase 2 (PTGS2/COX-2) P35354Key enzyme in prostaglandin biosynthesis, a major mediator of inflammation.Network Pharmacology
Vascular endothelial growth factor A (VEGFA) P15692Potent mediator of angiogenesis and vasculogenesis.Network Pharmacology
Epidermal growth factor receptor (EGFR) P00533Receptor tyrosine kinase involved in cell growth, proliferation, and differentiation.Network Pharmacology
Signal transducer and activator of transcription 3 (STAT3) P40763Transcription factor that plays a crucial role in cytokine signaling, cell growth, and apoptosis.Network Pharmacology
B-cell lymphoma 2 (Bcl-2) P10415Key regulator of apoptosis.Network Pharmacology
Matrix metalloproteinase-9 (MMP-9) P14780Enzyme involved in the breakdown of extracellular matrix, implicated in cancer metastasis and inflammation.Network Pharmacology
Albumin (ALB) P02768The main protein of human plasma, which can bind to and transport various substances, including drugs.Network Pharmacology

In Silico Experimental Protocols

This section provides a detailed methodology for a representative in-silico target prediction workflow, specifically focusing on a reverse docking approach.

Protocol: Reverse Docking for this compound Target Identification

Objective: To identify potential protein targets of this compound by docking its 3D structure against a library of human protein structures.

Materials:

  • 3D structure of this compound (SDF or MOL2 format)

  • A library of 3D human protein structures (e.g., from the Protein Data Bank - PDB)

  • Molecular docking software (e.g., AutoDock Vina, Schrödinger Glide)

  • Bioinformatics platforms for target analysis (e.g., STRING, DAVID, KEGG)

Procedure:

  • Ligand Preparation:

    • Obtain the 2D structure of this compound from a chemical database (e.g., PubChem, ChEMBL).

    • Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., Avogadro, ChemDraw 3D).

    • Perform energy minimization of the 3D structure to obtain a stable conformation.

    • Assign appropriate atom types and charges.

  • Protein Target Library Preparation:

    • Download a curated library of human protein structures from the PDB.

    • Prepare each protein structure by removing water molecules and co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Define the binding site for each protein. This can be done by identifying known binding pockets or using pocket detection algorithms.

  • Reverse Docking Simulation:

    • Utilize a docking program to systematically dock the prepared this compound structure into the defined binding site of each protein in the library.

    • The docking algorithm will generate multiple binding poses of this compound within each protein's binding site and calculate a corresponding binding affinity score (e.g., in kcal/mol).

  • Scoring and Ranking of Potential Targets:

    • Rank the protein targets based on their predicted binding affinities for this compound. A more negative binding energy generally indicates a more favorable interaction.

    • Apply a threshold for the binding affinity score to select a list of high-confidence potential targets.

  • Post-Docking Analysis and Filtering:

    • Visually inspect the binding poses of this compound within the top-ranked protein targets to ensure plausible interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • Filter the list of potential targets based on biological relevance to known therapeutic areas or disease pathways.

  • Pathway and Network Analysis:

    • Submit the list of high-confidence potential targets to bioinformatics tools like STRING and DAVID.

    • Perform pathway enrichment analysis (e.g., KEGG, Reactome) to identify biological pathways that are significantly enriched with the predicted targets.

    • Construct a protein-protein interaction (PPI) network to visualize the relationships between the predicted targets and identify key hub proteins.

Visualization of Pathways and Workflows

In Silico Target Prediction Workflow

The following diagram illustrates the general workflow for in silico target prediction of a small molecule like this compound.

G In Silico Target Prediction Workflow for this compound cluster_0 Input cluster_2 Analysis & Validation Menisporphine_Structure This compound 2D/3D Structure Ligand_Based Ligand-Based (e.g., Similarity Search) Menisporphine_Structure->Ligand_Based Structure_Based Structure-Based (e.g., Reverse Docking) Menisporphine_Structure->Structure_Based Target_List List of Putative Targets Ligand_Based->Target_List Structure_Based->Target_List Pathway_Analysis Pathway & Network Analysis (KEGG, STRING) Target_List->Pathway_Analysis Experimental_Validation Experimental Validation (e.g., Binding Assays) Pathway_Analysis->Experimental_Validation

Caption: Workflow for in silico prediction of this compound targets.

Hypothetical Signaling Pathway Modulated by this compound

Based on the predicted targets, this compound may modulate inflammatory signaling pathways. The diagram below illustrates a hypothetical interaction with the MAPK and NF-κB signaling pathways, which are often interconnected.

G Hypothetical Signaling Pathway for this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound EGFR EGFR This compound->EGFR inhibits? MAPK_Pathway MAPK Pathway (e.g., MAPK1) This compound->MAPK_Pathway inhibits? NFKB_Pathway NF-κB Pathway This compound->NFKB_Pathway inhibits? EGFR->MAPK_Pathway activates TNFR TNFR TNFR->NFKB_Pathway activates Transcription Gene Transcription (e.g., IL-6, COX-2) MAPK_Pathway->Transcription NFKB_Pathway->Transcription TNF TNF TNF->TNFR

Caption: Hypothetical modulation of inflammatory pathways by this compound.

Conclusion and Future Directions

The in-silico approaches outlined in this guide provide a powerful framework for elucidating the potential molecular targets of this compound. The predicted targets, particularly those involved in inflammatory and cell signaling pathways, offer a starting point for further investigation. It is crucial to emphasize that these computational predictions are hypotheses that require rigorous experimental validation. Future work should focus on in-vitro binding assays and cell-based functional assays to confirm the interactions between this compound and its predicted targets. Such validated findings will be instrumental in understanding the therapeutic potential of this compound and could guide the development of novel drugs.

References

Methodological & Application

Application Notes and Protocols: Photoredox-Catalyzed Synthesis of Menisporphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the total synthesis of Menisporphine, an oxoisoaporphine alkaloid, utilizing a key photoredox-catalyzed C-H arylation reaction. This method offers a concise and efficient route to the target molecule under mild reaction conditions, making it an attractive strategy for medicinal chemistry and natural product synthesis. The protocols outlined herein are based on the successful synthesis reported by Zhang et al. and are intended to provide researchers with the necessary information to replicate and adapt this methodology.

Introduction

This compound is a member of the oxoisoaporphine alkaloid family, which exhibits a range of interesting biological activities. Traditional synthetic routes to this class of compounds often involve multi-step sequences with harsh reaction conditions. The advent of photoredox catalysis has opened up new avenues for C-H functionalization, providing a more direct and milder approach to complex molecular architectures. The synthesis described herein leverages a visible-light-mediated photoredox-catalyzed C-H arylation of an isoquinoline derivative as the pivotal step in the construction of the this compound core.

Experimental Workflow

The overall synthetic strategy involves the preparation of key precursors followed by the crucial photoredox-catalyzed coupling and subsequent cyclization to yield this compound.

G cluster_0 Starting Material Synthesis cluster_1 Core Synthesis Starting_Materials 3,4-Dimethoxyphenethylamine & 2-Methoxyaniline Intermediate_1 6,7-Dimethoxyisoquinoline-1(2H)-one Starting_Materials->Intermediate_1 Multiple Steps Intermediate_3 2-Methoxyphenyldiazonium tetrafluoroborate Starting_Materials->Intermediate_3 Diazotization Intermediate_2 1-Chloro-6,7-dimethoxyisoquinoline Intermediate_1->Intermediate_2 Chlorination Photoredox_Coupling Photoredox C-H Arylation Intermediate_2->Photoredox_Coupling Intermediate_3->Photoredox_Coupling Intermediate_4 6,7-Dimethoxy-1-(2-methoxyphenyl)isoquinoline Photoredox_Coupling->Intermediate_4 This compound This compound Intermediate_4->this compound Intramolecular Cyclization

Caption: Overall workflow for the synthesis of this compound.

Key Reaction Signaling Pathway: Photoredox Catalytic Cycle

The cornerstone of this synthesis is the photoredox-catalyzed C-H arylation. The proposed catalytic cycle is initiated by the excitation of the photocatalyst by visible light.

G PC Ru(bpy)₃²⁺ PC_excited *Ru(bpy)₃²⁺ PC->PC_excited Visible Light (hν) PC_reduced Ru(bpy)₃⁺ PC_excited->PC_reduced SET RadicalCation Isoquinoline•⁺ PC_excited->RadicalCation SET ArylDiazonium Ar-N₂⁺BF₄⁻ PC_reduced->ArylDiazonium SET Product Arylated Isoquinoline PC_reduced->Product Reduction & Protonation ArylRadical Ar• ArylDiazonium->ArylRadical - N₂ - BF₄⁻ Intermediate Arylated Isoquinoline Radical Cation ArylRadical->Intermediate Addition Isoquinoline Isoquinoline Substrate Isoquinoline->RadicalCation Oxidation RadicalCation->Intermediate Addition of Ar• Intermediate->Product - H⁺

Caption: Proposed mechanism for the photoredox C-H arylation.

Quantitative Data Summary

StepReactantsCatalyst/ReagentSolventTime (h)Temp (°C)Yield (%)
16,7-Dimethoxyisoquinoline-1(2H)-onePOCl₃-211095
22-MethoxyanilineNaNO₂, HBF₄H₂O/THF0.5085
31-Chloro-6,7-dimethoxyisoquinoline, 2-Methoxyphenyldiazonium tetrafluoroborateRu(bpy)₃Cl₂·6H₂OMeCN12RT82
46,7-Dimethoxy-1-(2-methoxyphenyl)isoquinolinePd(OAc)₂, P(o-tol)₃, K₂CO₃, O₂ (1 atm)DMA2410065

Experimental Protocols

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were obtained by passing them through activated alumina columns. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 1-Chloro-6,7-dimethoxyisoquinoline

  • To a round-bottom flask, add 6,7-dimethoxyisoquinoline-1(2H)-one (1.0 equiv).

  • Add phosphorus oxychloride (POCl₃, 5.0 equiv).

  • Heat the mixture to 110 °C and stir for 2 hours.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with saturated sodium bicarbonate solution until pH ~8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford 1-chloro-6,7-dimethoxyisoquinoline.

Protocol 2: Synthesis of 2-Methoxyphenyldiazonium tetrafluoroborate

  • To a solution of 2-methoxyaniline (1.0 equiv) in a mixture of water and tetrahydrofuran (1:1), add tetrafluoroboric acid (HBF₄, 48% in water, 2.2 equiv) at 0 °C.

  • Add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-methoxyphenyldiazonium tetrafluoroborate.

Protocol 3: Photoredox-Catalyzed C-H Arylation

  • To a Schlenk tube, add 1-chloro-6,7-dimethoxyisoquinoline (1.0 equiv), 2-methoxyphenyldiazonium tetrafluoroborate (1.5 equiv), and Ru(bpy)₃Cl₂·6H₂O (2 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous acetonitrile via syringe.

  • Stir the reaction mixture under irradiation with a blue LED lamp (40 W) at room temperature for 12 hours.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to give 6,7-dimethoxy-1-(2-methoxyphenyl)isoquinoline.

Protocol 4: Intramolecular Cyclization to this compound

  • To a sealed tube, add 6,7-dimethoxy-1-(2-methoxyphenyl)isoquinoline (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 10 mol%), tri(o-tolyl)phosphine (P(o-tol)₃, 20 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the tube with oxygen (1 atm).

  • Add anhydrous N,N-dimethylacetamide (DMA).

  • Heat the mixture to 100 °C and stir for 24 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol) to afford this compound.

Conclusion

The photoredox-catalyzed C-H arylation strategy provides a powerful and efficient method for the synthesis of this compound. The mild reaction conditions and good yields make this a valuable protocol for researchers in organic synthesis and drug discovery. This application note provides the necessary detailed procedures and data to facilitate the adoption of this modern synthetic methodology.

Menisporphine as a Scaffold for Anti-Angiogenic Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisporphine, a natural isoquinoline alkaloid, has emerged as a promising scaffold in the field of drug discovery, particularly for the development of novel anti-angiogenic agents. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a clinically validated strategy for cancer therapy. This compound's rigid, polycyclic structure provides a unique three-dimensional framework that can be chemically modified to generate derivatives with enhanced potency and selectivity against key targets in the angiogenic signaling cascade. This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of this compound and its analogs as anti-angiogenic therapeutics.

Chemical Structure of this compound

This compound is characterized by a tetracyclic isoquinoline core. Its chemical formula is C₁₉H₁₅NO₄.

Biological Activity and Mechanism of Action

While specific quantitative data on the anti-angiogenic activity of this compound is not extensively available in publicly accessible literature, the broader class of aporphine and isoquinoline alkaloids has demonstrated significant anti-angiogenic properties. The primary mechanism of action for many of these compounds involves the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical regulator of angiogenesis.

It is hypothesized that this compound and its derivatives may exert their anti-angiogenic effects by:

  • Inhibiting VEGFR-2 Activation: Directly or indirectly preventing the phosphorylation and activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the primary receptor for VEGF-A.

  • Modulating Downstream Signaling: Interfering with downstream signaling cascades initiated by VEGFR-2 activation, such as the PI3K/Akt and MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival.

Further research is required to elucidate the precise molecular targets and quantitative efficacy of this compound and its derivatives.

Application Notes: this compound Derivatives in Drug Discovery

The this compound scaffold offers several strategic advantages for the design of novel anti-angiogenic agents:

  • Structural Rigidity: The rigid framework allows for predictable structure-activity relationship (SAR) studies.

  • Multiple Modification Sites: The presence of methoxy groups and other positions on the aromatic rings provides opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

  • Potential for Novel Mechanisms: The unique chemical space occupied by this compound derivatives may lead to the discovery of compounds with novel mechanisms of action against angiogenesis.

Data Presentation

Currently, there is a lack of specific quantitative data (e.g., IC₅₀ values) in the public domain for the anti-angiogenic activity of this compound and its derivatives. Researchers are encouraged to generate this data using the protocols outlined below. The following table is a template for summarizing such data once obtained.

Compound IDModification on ScaffoldTarget/AssayIC₅₀ / EC₅₀ (µM)SelectivityReference
This compound -HUVEC Tube FormationData not available--
This compound -Aortic Ring AssayData not available--
Derivative 1 [Specify Modification]VEGFR-2 Kinase AssayTo be determined--
Derivative 2 [Specify Modification]HUVEC ProliferationTo be determined--

Experimental Protocols

Protocol 1: Total Synthesis of this compound

A concise total synthesis of this compound can be achieved through a photoredox-catalyzed direct C-H arylation of an isoquinoline core with an aryldiazonium salt. This method offers a convergent and flexible approach to access the this compound scaffold.

Materials:

  • Isoquinoline precursor

  • Aryldiazonium tetrafluoroborate

  • Ru(bpy)₃Cl₂·6H₂O (photocatalyst)

  • Trifluoroacetic acid (TFA)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 40 W compact fluorescent light bulb

Procedure:

  • In a glovebox, to an oven-dried 10 mL vial equipped with a magnetic stir bar, add Ru(bpy)₃Cl₂·6H₂O (0.01 mmol) and the appropriate aryldiazonium tetrafluoroborate (1.6 mmol) in MeOH (2 mL).

  • Prepare a solution of the isoquinoline precursor (0.4 mmol) and trifluoroacetic acid (0.4 mmol) in MeOH (2 mL).

  • Add the isoquinoline solution to the reaction vial.

  • Seal the vial with a septum before removing it from the glovebox.

  • Place the vial approximately 2 cm from a 40 W compact fluorescent light bulb and stir the reaction mixture at room temperature for 48 hours.

  • After 48 hours, evaporate the MeOH under reduced pressure.

  • Dissolve the resulting residue in CH₂Cl₂ (4 mL) and wash with saturated aqueous NaHCO₃ (2 mL).

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 4 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to yield this compound.

Protocol 2: In Vitro Angiogenesis - HUVEC Tube Formation Assay

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • Primary HUVECs

  • Growth factor-reduced Matrigel

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basal medium (e.g., EBM-2)

  • Fetal Bovine Serum (FBS)

  • This compound or its derivatives dissolved in DMSO

  • 96-well plate

  • Calcein AM (for visualization)

Procedure:

  • Plate Coating: Thaw growth factor-reduced Matrigel on ice. Pre-chill a 96-well plate at -20°C. Add 50 µL of Matrigel to each well on ice and allow it to polymerize at 37°C for 30-60 minutes.

  • Cell Seeding: Harvest HUVECs (passage 3-6) and resuspend them in basal medium with 2% FBS to a concentration of 2 x 10⁵ cells/mL.

  • Treatment: Add this compound or its derivatives at various concentrations to the HUVEC suspension. Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib).

  • Incubation: Seed 100 µL of the cell suspension (2 x 10⁴ cells) onto the solidified Matrigel in each well. Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Visualization and Quantification: After incubation, carefully remove the medium and stain the cells with Calcein AM. Visualize the tube formation using a fluorescence microscope. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Protocol 3: Ex Vivo Angiogenesis - Rat Aortic Ring Assay

This assay provides a more physiologically relevant model of angiogenesis by using explants of rat aorta.

Materials:

  • Thoracic aorta from a Sprague-Dawley rat

  • Matrigel or Collagen Type I

  • Serum-free endothelial cell basal medium (EBM)

  • This compound or its derivatives dissolved in DMSO

  • 48-well plate

Procedure:

  • Aorta Preparation: Humanely euthanize a rat and excise the thoracic aorta under sterile conditions. Remove the surrounding fibro-adipose tissue.

  • Ring Sectioning: Cut the aorta into 1 mm thick rings.

  • Embedding: Place a 150 µL drop of cold Matrigel or collagen in the center of each well of a 48-well plate. Place a single aortic ring on top of the gel. Add another 150 µL of gel to embed the ring completely. Allow the gel to solidify at 37°C for 30 minutes.

  • Treatment: Add 500 µL of serum-free EBM containing the desired concentration of this compound or its derivatives to each well. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-12 days, changing the medium every 2-3 days.

  • Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope. Quantify the angiogenic response by measuring the length and number of microvessels sprouting from the ring using image analysis software.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothesized mechanism of action for this compound derivatives in inhibiting the VEGF signaling pathway.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK VEGFR2->MAPK Activates Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration This compound This compound Derivatives This compound->VEGFR2 Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the VEGF signaling pathway by this compound derivatives.

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening this compound derivatives for anti-angiogenic activity.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization Start This compound Scaffold Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis HUVEC HUVEC Tube Formation Assay Synthesis->HUVEC Aortic_Ring Aortic Ring Assay Synthesis->Aortic_Ring Toxicity Cytotoxicity Assays Synthesis->Toxicity Data Quantitative Analysis (IC50 Determination) HUVEC->Data Aortic_Ring->Data Toxicity->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: Workflow for the discovery of anti-angiogenic drugs based on the this compound scaffold.

Application Notes and Protocols for Investigating the Bioactivity of Menisporphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisporphine is an isoquinoline alkaloid with a structure suggesting potential biological activities.[1] While specific bioactivity data for this compound is limited, related isoquinoline alkaloids are known for their diverse pharmacological properties, including anti-inflammatory and cytotoxic effects.[2][3] These application notes provide a comprehensive guide to developing and executing in vitro assays to characterize the potential cytotoxic and anti-inflammatory bioactivities of this compound. The protocols detailed below, along with data presentation tables and signaling pathway diagrams, will enable researchers to systematically evaluate the compound's mechanism of action.

Cytotoxicity Assessment of this compound

A primary step in evaluating a novel compound is to determine its effect on cell viability. Cytotoxicity assays are crucial for identifying potential anti-cancer properties or for establishing a safe concentration range for further bioactivity screening.[4]

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is often used as a measure of cell viability.[5]

Experimental Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HeLa, A549, or a relevant cancer cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Data Presentation:

This compound (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle Control)100100100
1
10
50
100
Doxorubicin (10 µM)

Experimental Workflow:

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Measurement cluster_analysis Data Analysis cell_culture Culture Cells seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells add_treatment Add Treatment to Cells seed_cells->add_treatment prepare_this compound Prepare this compound Dilutions prepare_this compound->add_treatment incubate Incubate (24-72h) add_treatment->incubate add_mtt Add MTT Reagent incubate->add_mtt dissolve_formazan Dissolve Formazan add_mtt->dissolve_formazan read_absorbance Read Absorbance dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression This compound This compound This compound->IKK Inhibits? NFkB_complex IκB NF-κB NFkB_nuc NF-κB (p50/p65) NFkB_complex->NFkB_nuc Translocation NFkB_nuc->Gene_Expression Induces MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K Activates MAP2K MAP2K (e.g., MEK1/2, MKK3/6) MAP3K->MAP2K Phosphorylates MAPK MAPK (ERK, p38, JNK) MAP2K->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces This compound This compound This compound->MAP3K Inhibits?

References

Application Notes and Protocols for High-Throughput Screening of Menisporphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Menisporphine, an isoquinoline alkaloid, in high-throughput screening (HTS) campaigns aimed at identifying novel anticancer agents. The protocols are designed for researchers in academic and industrial settings who are engaged in drug discovery and development.

Application Note: High-Throughput Screening of this compound for Anticancer Activity

Introduction

This compound is a member of the oxoisoaporphine class of isoquinoline alkaloids. While direct extensive studies on this compound are limited, the broader class of oxoisoaporphine alkaloids has demonstrated significant potential as anticancer agents. These compounds are known to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis via the generation of reactive oxygen species (ROS), interaction with DNA, and inhibition of critical enzymes like telomerase. Given the promising biological activities of related compounds, this compound represents a valuable candidate for high-throughput screening to evaluate its cytotoxic and antiproliferative properties against various cancer cell lines.

This application note describes a robust and scalable high-throughput screening assay to determine the cytotoxic effects of this compound on a panel of human cancer cell lines. The protocol utilizes a commercially available resazurin-based cell viability assay, which is well-suited for HTS due to its simplicity, sensitivity, and cost-effectiveness.

Principle of the Assay

The assay is based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is directly proportional to the number of viable cells. A decrease in fluorescence in the presence of a test compound indicates a reduction in cell viability, either through cytotoxic or cytostatic mechanisms. This method allows for the rapid determination of the half-maximal inhibitory concentration (IC50) of this compound.

Potential Signaling Pathway of this compound-Induced Apoptosis

Based on the known mechanisms of related oxoisoaporphine alkaloids, this compound may induce apoptosis through an intrinsic pathway initiated by cellular stress.

Menisporphine_Apoptosis_Pathway This compound This compound Cell Cancer Cell This compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed pathway of this compound-induced apoptosis.

Experimental Protocols

1. High-Throughput Cell Viability Screening Assay

This protocol is designed for a 384-well plate format, suitable for automated liquid handling systems.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Doxorubicin (positive control, stock solution in DMSO)

  • DMSO (vehicle control)

  • Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • 384-well clear-bottom black plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)

Experimental Workflow Diagram:

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines Cell_Seeding 3. Seed Cells Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound Serial Dilutions Compound_Addition 4. Add Compounds (this compound, Controls) Compound_Prep->Compound_Addition Cell_Seeding->Compound_Addition Incubation_1 5. Incubate (72h) Compound_Addition->Incubation_1 Resazurin_Addition 6. Add Resazurin Incubation_1->Resazurin_Addition Incubation_2 7. Incubate (2-4h) Resazurin_Addition->Incubation_2 Fluorescence_Read 8. Read Fluorescence Incubation_2->Fluorescence_Read Data_Processing 9. Calculate % Viability Fluorescence_Read->Data_Processing IC50_Determination 10. Determine IC50 Data_Processing->IC50_Determination

Caption: High-throughput screening workflow for cell viability.

Protocol:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate (2000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in culture medium to achieve the final desired concentrations (e.g., ranging from 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Prepare positive (Doxorubicin) and vehicle (DMSO) controls in the same manner.

    • Add 10 µL of the diluted compounds and controls to the respective wells of the cell plate.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Development:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader (Ex/Em = 560/590 nm).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Data Presentation

The following table presents hypothetical data from a high-throughput screen of this compound against a panel of human cancer cell lines.

CompoundCell LineIC50 (µM) [Hypothetical]
This compound MCF-7 (Breast)5.2
A549 (Lung)8.9
HeLa (Cervical)12.5
HCT116 (Colon)7.1
Doxorubicin MCF-7 (Breast)0.8
(Positive Control)A549 (Lung)1.2
HeLa (Cervical)1.5
HCT116 (Colon)1.0
DMSO All> 100
(Vehicle Control)

Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Application Notes and Protocols for the Quantification of Menisporphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisporphine is an oxoisoaporphine alkaloid found in plants of the Menispermaceae family. Its unique chemical structure and potential pharmacological activities have garnered interest within the drug development community. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal medicines, and elucidation of its physiological effects. This document provides detailed application notes and protocols for the analytical quantification of this compound using modern chromatographic techniques.

Analytical Methods Overview

The primary analytical methods for the quantification of this compound and related alkaloids are based on liquid chromatography coupled with mass spectrometry (LC-MS), particularly Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed, though it may offer less sensitivity and selectivity compared to mass spectrometric methods. Gas Chromatography-Mass Spectrometry (GC-MS) is another potential technique, often requiring derivatization for polar analytes like alkaloids.

The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1][2][3] For trace-level quantification in complex biological matrices, UPLC-MS/MS is the preferred method due to its high sensitivity, specificity, and speed.[4][5][6]

Quantitative Data Summary

The following table summarizes the quantitative performance of a UPLC-MS/MS method for the analysis of this compound and other structurally related oxoisoaporphine alkaloids.[4]

AnalyteRetention Time (min)Linear Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Precision (RSD, %)
This compoundData not specifiedData not specified>0.99Data not specifiedData not specifiedData not specified<5.0
Liriodenine1.821.0-500>0.990.10.595.2-104.5<4.5
Lysicamine1.551.0-500>0.990.10.596.3-103.8<4.2
O-Methylmoschatoline1.381.0-500>0.990.10.595.8-104.1<4.8
Other related alkaloids...

Note: Specific quantitative data for this compound was not explicitly detailed in the provided search results, but the performance for structurally similar alkaloids from the same study is presented as a reference. The method demonstrated good linearity, precision, and accuracy for all analyzed oxoisoaporphine alkaloids.[4]

Experimental Protocols

Protocol 1: UPLC-MS/MS Quantification of this compound in Plant Material

This protocol is adapted from a validated method for the simultaneous analysis of eight oxoisoaporphine alkaloids in Rhizoma Menispermi.[4]

1. Sample Preparation: Homogenate Extraction

  • Weigh 0.1 g of powdered plant material into a centrifuge tube.

  • Add 10 mL of methanol.

  • Homogenize the sample at 10,000 rpm for 3 minutes.

  • Centrifuge the homogenate at 12,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.

2. UPLC Conditions

  • Column: Waters ACQUITY UPLC® BEH C18 column (50 × 2.1 mm, 1.7 μm).[4]

  • Mobile Phase:

    • A: 0.2% formic acid in water.[4]

    • B: Acetonitrile.[4]

  • Gradient Elution:

    • 0-1 min: 10-30% B

    • 1-3 min: 30-50% B

    • 3-4 min: 50-90% B

    • 4-5 min: 90% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[4]

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 500 °C.

  • MRM Transitions:

    • Specific precursor/product ion pairs for this compound need to be determined through infusion and optimization.

    • Example for a related alkaloid (Liriodenine): m/z 276.1 → 248.1

4. Quantification

  • Construct a calibration curve using standard solutions of this compound of known concentrations.

  • Quantify this compound in the samples by interpolating the peak area from the calibration curve.

Protocol 2: General Procedure for Quantification in Biological Samples (Plasma/Blood)

This is a generalized protocol based on common practices for alkaloid quantification in biological matrices.[1][6][7]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Precondition a mixed-mode cation exchange SPE cartridge with methanol followed by water and then a loading buffer (e.g., phosphate buffer, pH 6).

  • To 1 mL of plasma, add an internal standard and 2 mL of the loading buffer.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with water, followed by a weak organic solvent (e.g., 20% methanol) to remove interferences.

  • Elute this compound with a methanolic solution containing a small percentage of a strong base (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS analysis.

2. LC-MS/MS Analysis

  • Follow the UPLC-MS/MS conditions outlined in Protocol 1, with potential modifications to the gradient to better resolve this compound from matrix components.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Plant or Biological Sample extraction Homogenization (Plant) or Solid-Phase Extraction (Bio-sample) start->extraction filtration Filtration / Evaporation & Reconstitution extraction->filtration uplc UPLC Separation (C18 Column) filtration->uplc ms Mass Spectrometry (ESI+, MRM) uplc->ms quant Quantification (Calibration Curve) ms->quant result Concentration of this compound quant->result

Caption: Workflow for this compound Quantification.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. However, as an isoquinoline alkaloid, it may share mechanisms with other compounds of this class.[8] Many alkaloids are known to interact with neurotransmitter receptors, ion channels, and various signaling cascades. Further research is required to elucidate the specific molecular targets and pathways of this compound.

For context, other opioids and alkaloids have been shown to influence pathways such as the Nrf2-antioxidant response element pathway and the STEP signaling pathway.[9][10] Whether this compound has similar effects is a subject for future investigation.

hypothetical_pathway This compound This compound UnknownReceptor Cellular Target (Receptor/Enzyme/Channel) This compound->UnknownReceptor Binding/Modulation DownstreamSignaling Downstream Signaling Cascade (e.g., MAPK, cAMP) UnknownReceptor->DownstreamSignaling Activation/Inhibition CellularResponse Cellular Response (e.g., Analgesia, Cytotoxicity) DownstreamSignaling->CellularResponse Leads to

Caption: Hypothetical Signaling Pathway for this compound.

References

Application Notes and Protocols for the Analysis of Menisporphine and Related Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isoquinoline Alkaloids from Menispermum dauricum

This application note describes a High-Performance Liquid Chromatography (HPLC) method suitable for the separation and quantification of isoquinoline alkaloids, such as dauricine, from Menispermum dauricum extracts. This method can be adapted for the analysis of Menisporphine.

Quantitative Data Summary
ParameterValueReference
AnalyteDauricine[1][2]
Internal StandardDaurisoline[1]
Retention Time (Dauricine)~9.2 min[1]
Retention Time (Daurisoline)~6.1 min[1]
Detection Limit0.01 mg/mL[1]
Linearity Range (Blood)0.030 to 3.000 mg/L[1]
Linearity Range (Tissues)0.050 to 5.000 mg/L[1]
Absolute Recovery>70%[1]
Relative Recovery>85%[1]
Intra- & Inter-day CV<10%[1]
Experimental Protocol

a) Sample Preparation:

  • Accurately weigh and dissolve the alkaloid extract or standard in methanol to a final concentration of approximately 0.8 mg/mL.[2]

  • For quantitative analysis, prepare a standard solution of a reference compound (e.g., dauricine) in methanol at a known concentration (e.g., 0.4 mg/mL).[2]

  • If using an internal standard, add a known concentration of the internal standard (e.g., daurisoline) to all samples and standards.

  • Filter the final solutions through a 0.22 µm membrane filter prior to injection.[2]

b) HPLC Conditions:

  • Column: Waters X-Terra MS C18 (250 mm × 4.6 mm, 5 µm).[2]

  • Mobile Phase A: 0.05% triethylamine in water.[2]

  • Mobile Phase B: Methanol.[2]

  • Gradient Elution:

    • 0-18 min: 20-48% B (80-52% A).[2]

    • 18-35 min: 48-52% B (52-48% A).[2]

    • 35-40 min: 52-65% B (48-35% A).[2]

    • 40-70 min: 65-68% B (35-32% A).[2]

  • Flow Rate: 0.8 mL/min.[2]

  • Column Temperature: 35°C.[2]

  • Detection Wavelength: 284 nm.[2]

  • Injection Volume: 20 µL.[2]

c) Data Analysis:

  • Identify the peaks of interest based on their retention times compared to standards.

  • For quantitative analysis, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Extract / Standard Dissolve Dissolve in Methanol Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Injection Inject into HPLC Filter->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (284 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: HPLC analysis workflow for isoquinoline alkaloids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Analysis of Isoquinoline Alkaloids

This application note provides a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of isoquinoline alkaloids in biological matrices. The protocol is based on methods developed for dauricine and other alkaloids from Menispermum dauricum.

Quantitative Data Summary
ParameterValueReference
AnalyteDauricine[3][4]
Internal StandardProtopine or Verapamil[3][4]
Linearity Range1-200 ng/mL (in human plasma)[3]
Lower Limit of Quantification (LLOQ)1 ng/mL (in human plasma)[3]
Intra- & Inter-day Precision (CV)< 5.9%[3]
Accuracy±9.9%[3]
Extraction Recovery76.4–98.6% (depending on the alkaloid)[4]
Experimental Protocol

a) Sample Preparation (Liquid-Liquid Extraction):

  • To a sample (e.g., 1 mL of plasma), add the internal standard.

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b) LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.[5]

  • Column: Agilent TC-C18 or Zorbax RRHD Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm).[3][5]

  • Mobile Phase A: 0.1% formic acid in water.[4][5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4][5]

  • Gradient Elution: A gradient from low to high organic phase (e.g., 5% to 100% B) over several minutes is recommended for optimal separation.[5]

  • Flow Rate: 0.3 - 0.7 mL/min.[3][4]

  • Column Temperature: 35°C.[4]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[3][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3][4]

c) Optimized MS Parameters (General):

ParameterOptimized ValueReference
Capillary Voltage~3.0 - 4.0 kV[4][6]
Source/Desolvation Temperature150°C / 350°C[4]
Gas Flow (Desolvation/Cone)700 / 150 L/h[4]
Nebulizer Pressure~35 psig[6]
Skimmer Voltage~65 V[6]
Collision Energy (CID)Analyte-dependent (see table below)[4]

d) MRM Transitions for Alkaloids from Menispermum dauricum

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Reference
Dauricine625.2211.15428[4]
Dauricicoline611.2192.15836[4]
Dauricoside787.2625.27022[4]
Acutumine342.1310.13816[4]
Acutumidine358.1326.13414[4]
Verapamil (IS)455.2165.13824[4]

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample LLE Liquid-Liquid Extraction Sample->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Injection Inject into LC-MS/MS Recon->Injection Separation C18 Column Separation Injection->Separation Ionization ESI+ Separation->Ionization Detection MRM Detection Ionization->Detection Chromatogram Obtain MRM Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: LC-MS/MS analysis workflow for isoquinoline alkaloids.

References

Menisporphine: Application Notes and Protocols for In Vitro and In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisporphine is an oxoisoaporphine alkaloid, a class of naturally occurring compounds that have garnered significant interest in biomedical research due to their potential therapeutic properties. These compounds are characterized by a 7H-dibenzo[de,h]quinolin-7-one core structure. Research suggests that oxoisoaporphine alkaloids, including this compound and its analogs, exhibit a range of biological activities, with a particular focus on their potential as anticancer agents. Their proposed mechanisms of action often involve interaction with DNA and the generation of reactive oxygen species (ROS), leading to the induction of apoptosis and inhibition of cancer cell proliferation.

These application notes provide a comprehensive overview of the methodologies for studying this compound and related oxoisoaporphine alkaloids in both laboratory (in vitro) and living organism (in vivo) settings. The protocols detailed below are based on established experimental designs for this class of compounds.

In Vitro Applications

Cytotoxicity Assessment in Cancer Cell Lines

A fundamental in vitro application of this compound is the evaluation of its cytotoxic effects against various cancer cell lines. This is crucial for determining its potential as an anticancer agent and for understanding its dose-dependent effects.

Table 1: Cytotoxicity of Oxoisoaporphine Alkaloids against various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
LiriodenineMCF-7Breast Cancer31.26[1]
Oxoaporphine DerivativeMCF-7Breast CancerVaries (0.39 - 100)[2][3]
Oxoaporphine DerivativeNCI-H460Lung CancerVaries (0.39 - 100)[2][3]
Oxoaporphine DerivativeHepG2Liver CancerVaries (0.39 - 100)[2]
DicentrinoneMeI-5Melanoma24.3[2]
CassythineMeI-5Melanoma25.7[2]
DicentrinoneHL-60Leukemia19.9[2]
CassythineHL-60Leukemia15.4[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cancer cell lines (e.g., MCF-7, NCI-H460, HepG2)

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound Dilutions incubate_24h->add_this compound incubate_48_72h Incubate 48-72h add_this compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Investigation of Mechanism of Action: DNA Interaction

A proposed mechanism of action for oxoisoaporphine alkaloids is their ability to interact with DNA, potentially through intercalation, which can disrupt DNA replication and transcription in cancer cells.

Experimental Protocol: Fluorescent Intercalator Displacement (FID) Assay

The FID assay is a high-throughput method to determine the DNA binding affinity of a compound by measuring the displacement of a fluorescent intercalator (e.g., ethidium bromide) from DNA.

Materials:

  • This compound stock solution

  • Calf Thymus DNA (ctDNA)

  • Ethidium Bromide (EtBr)

  • Assay buffer (e.g., Tris-HCl buffer with NaCl)

  • Fluorometer and 96-well black plates

Procedure:

  • Prepare DNA-EtBr Complex: In a 96-well black plate, mix ctDNA and EtBr in the assay buffer to form a fluorescent complex.

  • Compound Addition: Add increasing concentrations of this compound to the wells containing the DNA-EtBr complex.

  • Incubation: Incubate the plate at room temperature for a short period to allow for binding equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~520 nm, emission ~600 nm).

  • Data Analysis: The displacement of EtBr by this compound will result in a decrease in fluorescence. The concentration of this compound required to displace 50% of the EtBr (DC50 value) can be calculated to determine its relative DNA binding affinity.

Signaling Pathway: DNA Damage Response

DNA_Damage_Response cluster_compound Compound Action cluster_cellular Cellular Events This compound This compound dna_intercalation DNA Intercalation This compound->dna_intercalation Binds to DNA dna_damage DNA Damage dna_intercalation->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest

Caption: Proposed DNA damage response pathway.

In Vivo Applications

Evaluation of Antitumor Efficacy in Xenograft Models

To assess the therapeutic potential of this compound in a living organism, its antitumor activity can be evaluated in animal models, such as immunodeficient mice bearing human tumor xenografts.

Table 2: In Vivo Antitumor Activity of Representative Anticancer Agents

CompoundAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)Reference
E7010Nude MiceColon Carcinoma (Colon 38)25-100 mg/kg/day, p.o.60-99[4]
13-MTDNude MiceProstate Carcinoma (DU 145)Oral gavage, daily84.6[5]
13-MTDNude MiceHepatocarcinoma (LCI-D35)Oral gavage, daily65.2[5]
FBA-TPQNude MiceBreast Cancer (MCF-7)5 mg/kg/day, i.p.36.2[6]
FBA-TPQNude MiceBreast Cancer (MCF-7)20 mg/kg/day, i.p.71.6[6]

Experimental Protocol: Human Tumor Xenograft Model

Materials:

  • This compound formulation for in vivo administration

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cells (e.g., MCF-7)

  • Matrigel (optional)

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Animal Grouping and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Continue monitoring tumor growth and body weight throughout the study.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) as follows: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Workflow for In Vivo Xenograft Study

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation implant_cells Implant Cancer Cells in Mice monitor_growth Monitor Tumor Growth implant_cells->monitor_growth randomize_groups Randomize Mice into Groups monitor_growth->randomize_groups administer_drug Administer this compound/Vehicle randomize_groups->administer_drug monitor_tumor_bodyweight Monitor Tumor Volume & Body Weight administer_drug->monitor_tumor_bodyweight endpoint Study Endpoint monitor_tumor_bodyweight->endpoint analyze_tgi Analyze Tumor Growth Inhibition endpoint->analyze_tgi

Caption: Workflow of a typical in vivo xenograft study.

Pharmacokinetic Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a drug. Pharmacokinetic studies are essential to determine its bioavailability and dosing parameters. A study on the closely related compound 6-O-demethylthis compound provides valuable insight into the expected pharmacokinetic profile of this compound.[7]

Table 3: Pharmacokinetic Parameters of 6-O-demethylthis compound in Rats [7]

RouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC(0-t) (ng·h/mL)t1/2 (h)
Intravenous0.1--135.6 ± 23.43.5 ± 0.8
Oral10.5 ± 0.289.7 ± 15.3210.4 ± 35.14.1 ± 0.9

Experimental Protocol: Pharmacokinetic Study in Rodents

Materials:

  • This compound formulation for intravenous and oral administration

  • Rats or mice with cannulated jugular veins

  • Blood collection supplies

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer a single dose of this compound to the animals via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) from the cannulated vein.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2). Bioavailability (F%) can be calculated using the formula: F% = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Menisporphine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the total synthesis of the oxoisoaporphine alkaloid, Menisporphine. The guidance provided is based on published synthetic routes and aims to address specific challenges that may be encountered during experimentation.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions.

1. Photoredox-Catalyzed C-H Arylation of Isoquinoline

A key step in several this compound syntheses involves the direct C-H arylation of the isoquinoline core.[1][2] This reaction, while efficient, can present challenges related to yield and purity.

ProblemPotential Cause(s)Suggested Solution(s)
Low to no conversion of starting materials - Inefficient light source or incorrect wavelength.- Degradation of the photocatalyst.- Presence of oxygen in the reaction mixture.- Impure starting materials (isoquinoline or aryldiazonium salt).- Ensure the use of a high-intensity light source appropriate for the photocatalyst (e.g., blue LEDs).- Use a fresh, high-purity photocatalyst.- Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (e.g., argon or nitrogen).- Purify starting materials before use.
Formation of significant side products - Over-reaction or decomposition of the aryldiazonium salt.- Competing side reactions of the radical intermediates.- Incorrect stoichiometry of reagents.- Add the aryldiazonium salt portion-wise or via a syringe pump to maintain a low concentration.- Optimize the reaction temperature; lower temperatures may reduce side reactions.- Carefully control the stoichiometry, particularly the amount of the aryldiazonium salt relative to the isoquinoline.
Difficulty in product purification - Presence of unreacted starting materials and catalyst.- Formation of closely related impurities.- Employ column chromatography with a carefully selected solvent system. Aluminum oxide or silica gel can be effective.[2]- Consider a purification strategy involving an acid-base extraction to separate the basic isoquinoline product from neutral impurities.

2. Ultrasound-Assisted Synthesis

An alternative green approach to this compound synthesis utilizes ultrasound irradiation.[3] While this method can offer advantages in terms of reaction time and yield, specific challenges may arise.

ProblemPotential Cause(s)Suggested Solution(s)
Inconsistent reaction rates or yields - Inconsistent ultrasonic power output.- Improper positioning of the reaction vessel in the ultrasonic bath.- Temperature fluctuations in the ultrasonic bath.- Ensure the ultrasonic bath is properly maintained and calibrated.- Position the reaction flask in the area of maximum cavitation (often the center).- Monitor and control the temperature of the ultrasonic bath, as sonication can cause heating.
Degradation of reagents or products - Excessive sonication time or power.- Formation of localized hot spots.- Optimize the sonication time and power to the minimum required for efficient conversion.- Use a pulsed sonication mode if available to allow for heat dissipation.
Incomplete reaction - Insufficient mass transfer in a heterogeneous mixture.- Poor solubility of reactants in the chosen solvent.- Use a high-purity, appropriate ionic liquid as both the solvent and promoter to enhance solubility and mass transfer.[3]- Ensure efficient stirring in conjunction with sonication.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the photoredox-catalyzed synthesis of this compound?

A1: The photoredox-catalyzed direct C-H arylation of the isoquinoline core is a crucial and often challenging step.[1][2] Its success dictates the overall efficiency of the synthesis. Careful optimization of the reaction conditions, including the choice of photocatalyst, solvent, and light source, is paramount.

Q2: Are there any specific safety precautions to consider when working with aryldiazonium salts?

A2: Yes, aryldiazonium salts can be explosive when isolated in a dry state. It is highly recommended to generate and use them in situ or handle them as a solution. Avoid heating solid diazonium salts and always use appropriate personal protective equipment, including safety glasses, a lab coat, and gloves.

Q3: Can other C-H functionalization methods be used for the synthesis of the this compound core?

A3: While the photoredox-catalyzed approach has proven effective, other transition-metal-mediated C-H activation strategies could potentially be employed. However, these methods often require harsh reaction conditions and may suffer from poor functional group tolerance, which can be a drawback in a multi-step total synthesis.[2]

Q4: What are the advantages of using ultrasound in the synthesis of this compound?

A4: Ultrasound-assisted synthesis offers several green chemistry advantages, including shorter reaction times, higher yields, and often milder reaction conditions compared to conventional heating methods.[4][5] The use of recyclable ionic liquids as solvents further enhances the environmental friendliness of this approach.[3]

Experimental Protocols

1. General Procedure for Photoredox-Catalyzed C-H Arylation of Isoquinoline

This protocol is adapted from the total synthesis of this compound by Zhang et al.[2]

  • To a reaction tube, add isoquinoline (1.0 equiv.), the aryldiazonium salt (1.2 equiv.), and the photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-5 mol%).

  • Add the appropriate solvent (e.g., acetonitrile or DMF) and degas the mixture thoroughly.

  • Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography (silica gel or aluminum oxide) to afford the desired arylated isoquinoline.

2. Key Cyclization Step to form the Oxoisoaporphine Core

Following the C-H arylation, subsequent steps are required to construct the final pentacyclic structure of this compound. A representative cyclization is an intramolecular acylation.

  • The arylated isoquinoline intermediate is first converted to the corresponding carboxylic acid.

  • The intramolecular Friedel-Crafts acylation is then carried out using a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H), at an elevated temperature.

  • The reaction is carefully monitored until the starting material is consumed.

  • Workup involves quenching the reaction with ice and basifying the solution, followed by extraction with an organic solvent.

  • The crude product is then purified by chromatography or recrystallization to yield this compound.

Signaling Pathways and Workflows

Menisporphine_Synthesis_Workflow cluster_start Starting Materials cluster_key_step Key C-H Arylation cluster_intermediate Intermediate cluster_cyclization Final Cyclization cluster_product Final Product Isoquinoline Isoquinoline Photoredox Photoredox Catalysis (Visible Light, Photocatalyst) Isoquinoline->Photoredox ArylDiazonium Aryldiazonium Salt ArylDiazonium->Photoredox ArylatedIsoquinoline 1-Arylated Isoquinoline Photoredox->ArylatedIsoquinoline Forms key C-C bond Cyclization Intramolecular Acylation ArylatedIsoquinoline->Cyclization Further functionalization This compound This compound Cyclization->this compound Forms pentacyclic core

Caption: Overall workflow for the total synthesis of this compound.

Troubleshooting_Workflow Start Low Yield in C-H Arylation Check_Light Check Light Source & Photocatalyst Integrity Start->Check_Light Problem Check_Atmosphere Ensure Inert Atmosphere (Degas Properly) Start->Check_Atmosphere Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Optimize_Conditions Optimize Reaction (Temp, Stoichiometry) Check_Light->Optimize_Conditions Check_Atmosphere->Optimize_Conditions Check_Reagents->Optimize_Conditions Improved Yield Improved? Optimize_Conditions->Improved Implement Solutions End Consult Further Literature Improved->End No

Caption: Troubleshooting workflow for low yield in the C-H arylation step.

References

Technical Support Center: Menisporphine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Menisporphine synthesis.

Troubleshooting Guides

Low yield is a common challenge in the synthesis of this compound and other isoquinoline alkaloids. The following table summarizes potential issues and recommended solutions for key reaction types employed in this compound synthesis.

Table 1: Troubleshooting Low Yields in Key Reactions for this compound Synthesis

Reaction TypeIssuePotential Cause(s)Recommended Solution(s)Expected Yield Improvement
Bischler-Napieralski Reaction Low yield of dihydroisoquinoline intermediate- Incomplete reaction- Side reactions (e.g., polymerization)- Deactivation of the aromatic ring- Use a stronger dehydrating agent (e.g., P₂O₅ in refluxing POCl₃)[1].- Optimize reaction temperature and time; monitor progress by TLC[2].- For substrates with electron-withdrawing groups, consider harsher conditions or alternative synthetic routes.Moderate to Significant
Pictet-Spengler Reaction Low yield of tetrahydroisoquinoline core- Incomplete iminium ion formation- Reversibility of the reaction- Steric hindrance- Use a stronger acid catalyst (e.g., trifluoroacetic acid) to facilitate iminium ion formation[3].- Remove water as it forms using a Dean-Stark apparatus or molecular sieves.- Optimize temperature; lower temperatures may favor the desired product.Moderate
Photoredox-Catalyzed C-H Arylation Low yield of arylated isoquinoline- Inefficient catalyst turnover- Degradation of catalyst or reagents- Suboptimal light source or reaction time- Ensure rigorous exclusion of oxygen and moisture.- Screen different photocatalysts and solvents.- Optimize light intensity and reaction time; monitor by LC-MS.Significant
General Purification Product loss during purification- Inappropriate chromatography conditions- Co-elution with impurities- Degradation of the product on silica gel- Use a gradient elution in column chromatography to improve separation[4][5].- Consider alternative purification methods like preparative TLC or crystallization.- Neutralize the silica gel with a small amount of triethylamine in the eluent.Moderate

Logical Workflow for Troubleshooting Low Yield

The following diagram illustrates a logical workflow for troubleshooting low-yield issues during this compound synthesis.

Troubleshooting Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_starting_materials Verify Purity of Starting Materials and Reagents start->check_starting_materials check_reaction_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_starting_materials->check_reaction_conditions analyze_crude_product Analyze Crude Product by NMR/LC-MS check_reaction_conditions->analyze_crude_product identify_issue Identify Issue analyze_crude_product->identify_issue side_products Major Side Products Identified identify_issue->side_products Side Products? incomplete_reaction Incomplete Reaction identify_issue->incomplete_reaction Unreacted Starting Material? product_degradation Product Degradation identify_issue->product_degradation Degradation Products? optimize_reaction Optimize Reaction Conditions (Catalyst, Solvent, Temperature) side_products->optimize_reaction incomplete_reaction->optimize_reaction modify_workup Modify Workup/Purification Protocol product_degradation->modify_workup end Improved Yield optimize_reaction->end modify_workup->end

Caption: A flowchart outlining the systematic approach to diagnosing and resolving low-yield problems in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the Bischler-Napieralski reaction for synthesizing the this compound precursor?

A1: The most critical parameters are the choice and amount of the dehydrating agent, reaction temperature, and reaction time. Phosphoryl chloride (POCl₃) is a commonly used dehydrating agent, but for less reactive substrates, the addition of phosphorus pentoxide (P₂O₅) can improve yields by forming a more reactive dehydrating species. The reaction is typically carried out at reflux temperatures. It is crucial to monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of side products due to prolonged heating.

Q2: How can I improve the regioselectivity of the Pictet-Spengler reaction when introducing substituents on the aromatic ring?

A2: The regioselectivity of the Pictet-Spengler reaction is primarily influenced by the electronic properties of the substituents on the β-arylethylamine. Electron-donating groups (EDGs) on the aromatic ring activate the ring towards electrophilic substitution and generally lead to higher yields and better regioselectivity. The position of cyclization is directed by the position of the EDGs. For example, a methoxy group will direct the cyclization to the ortho and para positions. To favor a specific regioisomer, you may need to install appropriate directing groups on your starting material.

Q3: What are the advantages of using a photoredox-catalyzed C-H arylation for the synthesis of this compound?

A3: The photoredox-catalyzed C-H arylation offers a more convergent and efficient route to this compound compared to classical methods.[6][7] This modern approach allows for the direct coupling of an aryl group to the isoquinoline core, avoiding the need for pre-functionalized starting materials.[6][7] The reactions are often performed under mild conditions with high functional group tolerance, which can lead to shorter synthetic routes and higher overall yields.

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Cyclization

This protocol describes a general method for the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline intermediate.

  • To a solution of the β-arylethylamide (1.0 equiv) in anhydrous toluene (0.1 M), add phosphoryl chloride (2.0-5.0 equiv).

  • Heat the reaction mixture to reflux (approx. 110 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated ammonium hydroxide solution to pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Pictet-Spengler Reaction

This protocol provides a general method for the synthesis of a tetrahydroisoquinoline core.

  • Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde (1.1 equiv) in a suitable solvent (e.g., dichloromethane or toluene) at a concentration of 0.1-0.5 M.

  • Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) (0.1-1.0 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography.

Protocol 3: Purification of this compound by Column Chromatography

This protocol outlines a general procedure for the purification of this compound.

  • Prepare a silica gel slurry in the initial eluting solvent (e.g., a non-polar solvent like hexane or a mixture of hexane and ethyl acetate).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude this compound in a minimal amount of the eluting solvent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and monitor the separation by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain purified this compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams visualize key processes in this compound synthesis.

Bischler-Napieralski_Mechanism Simplified Mechanism of the Bischler-Napieralski Reaction amide β-Arylethylamide nitrilium Nitrilium Ion Intermediate amide->nitrilium Activation reagent Dehydrating Agent (e.g., POCl₃) reagent->nitrilium cyclization Intramolecular Electrophilic Aromatic Substitution nitrilium->cyclization dihydroisoquinoline 3,4-Dihydroisoquinoline cyclization->dihydroisoquinoline

Caption: A simplified diagram illustrating the key intermediate and steps in the Bischler-Napieralski reaction.

Pictet-Spengler_Workflow Experimental Workflow for the Pictet-Spengler Reaction start Start dissolve Dissolve β-Arylethylamine and Aldehyde in Solvent start->dissolve add_catalyst Add Acid Catalyst dissolve->add_catalyst react Stir at Appropriate Temperature add_catalyst->react monitor Monitor Reaction by TLC/LC-MS react->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Pure Tetrahydroisoquinoline purify->end

Caption: A step-by-step workflow for carrying out the Pictet-Spengler reaction in the laboratory.

References

Overcoming solubility issues with Menisporphine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Menisporphine, with a particular focus on solubility issues.

Troubleshooting Guides

Issue: this compound is not dissolving in my desired solvent.

Possible Cause 1: Inappropriate Solvent Choice

This compound, like many isoquinoline alkaloids, has poor aqueous solubility.

Solution:

  • Primary Organic Solvents: Start by dissolving this compound in an organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are common choices for creating stock solutions.

  • Co-solvents: If a purely aqueous solution is required for your experiment, a co-solvent system can be effective. Prepare a concentrated stock solution in DMSO or ethanol and then dilute it with your aqueous buffer (e.g., PBS). It is crucial to add the organic stock solution to the aqueous buffer slowly while vortexing to prevent precipitation. The final concentration of the organic solvent should be kept to a minimum to avoid affecting the biological system (typically ≤0.5% DMSO).

  • Warming: Gentle warming to 37°C can aid in the dissolution of this compound in some organic solvents. However, be cautious about the thermal stability of the compound.

Possible Cause 2: Supersaturation and Precipitation upon Dilution

When diluting a concentrated organic stock solution into an aqueous buffer, the compound may precipitate out of the solution.

Solution:

  • Two-Step Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the concentrated stock into a smaller volume of the aqueous buffer and ensure it is fully dissolved before proceeding to the final concentration.

  • Use of Surfactants: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to maintain the solubility of this compound and prevent precipitation.

  • pH Adjustment: The solubility of alkaloids can be pH-dependent. Investigate the effect of adjusting the pH of your aqueous buffer. For some alkaloids, a slightly acidic pH can improve solubility.

Issue: I am observing low bioavailability in my in vivo experiments.

Possible Cause: Poor solubility and absorption.

Solution:

  • Formulation with Excipients: For in vivo studies, formulating this compound with solubility-enhancing excipients is often necessary.

    • Cyclodextrins: Encapsulation with cyclodextrins, such as β-cyclodextrin or its derivatives (e.g., HP-β-CD, SBE-β-CD), can significantly improve the aqueous solubility and bioavailability of hydrophobic compounds.[1][2]

    • Liposomes and Nanoparticles: Formulating this compound into liposomes or polymeric nanoparticles can protect the compound from degradation and improve its pharmacokinetic profile.[3][4]

  • Co-solvent Formulations: A mixture of solvents can be used for oral or parenteral administration. A common formulation might include DMSO, PEG300, and Tween® 80 in saline.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

For creating stock solutions, high-purity DMSO or ethanol are recommended. For final dilutions in aqueous media for in vitro assays, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute with the culture medium or buffer.

Q2: What is the typical solubility of this compound in common solvents?

SolventEstimated Solubility
DMSO≥ 10 mg/mL
Ethanol~1-5 mg/mL
WaterInsoluble
PBS (pH 7.4)Sparingly soluble

Q3: How should I prepare this compound for cell-based assays?

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Serially dilute this stock solution in your cell culture medium to achieve the desired final concentrations.

  • Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically below 0.5%).

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: How can I prepare this compound for in vivo animal studies?

Due to its poor aqueous solubility, a specific formulation is required. A common approach for preclinical studies is to use a vehicle composed of a mixture of solvents and surfactants. For example:

  • Option 1 (with cyclodextrin): 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.

  • Option 2 (with SBE-β-CD): 10% DMSO in 90% (20% SBE-β-CD in saline).

The compound should first be dissolved in DMSO, followed by the addition of the other components. The final formulation should be a clear solution.

Q5: How can I assess the purity and concentration of my this compound solution?

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity and concentration of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for method development for isoquinoline alkaloids. UV detection is typically used.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), microcentrifuge tubes, vortex mixer, sonicator.

  • Procedure:

    • Calculate the mass of this compound required to make a 10 mM solution. (Molecular Weight of this compound: C₁₈H₁₅NO₄ ≈ 309.32 g/mol ). For 1 mL of a 10 mM solution, you would need 0.30932 mg.

    • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution for In Vitro Assays
  • Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium or desired aqueous buffer.

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the cell culture medium to achieve the final desired concentrations. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the stock solution to 999 µL of medium).

    • Vortex gently after each dilution step.

    • Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control.

Signaling Pathways and Experimental Workflows

This compound is an isoquinoline alkaloid. While the specific signaling pathway for this compound is not definitively established in the literature, a closely related oxoisoaporphine alkaloid, Menisoxoisoaporphine A, has been shown to exert anti-inflammatory effects by targeting the PDE4B-cAMP-PKA-NF-κB signaling pathway. It is plausible that this compound may act through a similar mechanism.

Menisporphine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell This compound This compound PDE4B PDE4B This compound->PDE4B Inhibition membrane cAMP cAMP PDE4B->cAMP Breaks down PKA PKA cAMP->PKA Activates NFkB NF-κB PKA->NFkB Inhibits Inflammation Inflammatory Response NFkB->Inflammation Promotes

Caption: Putative signaling pathway of this compound.

experimental_workflow start Start: Solubility Issue with this compound solvent Select Primary Solvent (e.g., DMSO, Ethanol) start->solvent stock Prepare Concentrated Stock Solution solvent->stock invitro_prep Dilute in Aqueous Buffer/Medium (for in vitro assays) stock->invitro_prep invivo_prep Formulate with Excipients (for in vivo studies) stock->invivo_prep check_sol Check for Precipitation invitro_prep->check_sol invivo_prep->check_sol troubleshoot Troubleshoot: - Co-solvents - Surfactants - pH adjustment - Warming check_sol->troubleshoot Precipitate forms proceed Proceed with Experiment check_sol->proceed No precipitate troubleshoot->stock

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: Menisporphine Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available stability and degradation data for menisporphine are limited. This guide provides a general framework for researchers, scientists, and drug development professionals to design and conduct stability and degradation studies for this compound or other novel isoquinoline alkaloids, based on established principles of pharmaceutical forced degradation testing.

Frequently Asked Questions (FAQs)

Q1: I have a newly synthesized/isolated batch of this compound. What are the initial steps for assessing its stability?

A1: For a novel compound like this compound with unknown stability characteristics, it is crucial to establish a baseline understanding of its lability. The initial steps should involve:

  • Characterization of the initial sample: Fully characterize the fresh batch using techniques like HPLC, LC-MS, NMR, and IR spectroscopy to confirm its identity, purity, and establish the initial time-zero profile.

  • Forced degradation studies: Begin with a series of forced degradation (stress testing) experiments to rapidly identify the conditions under which this compound is likely to degrade.[1][2][3][4] This will help in identifying potential degradation pathways and developing a stability-indicating analytical method.[1][5]

  • Preliminary storage: While conducting these studies, store the bulk of the new batch under controlled, conservative conditions (e.g., -20°C or -80°C, protected from light and moisture) to minimize degradation.

Q2: What are the most probable degradation pathways for an isoquinoline alkaloid like this compound?

A2: Based on the general chemical structure of isoquinoline alkaloids, the most likely degradation pathways include:

  • Hydrolysis: The ester or amide linkages, if present in the molecule's periphery, could be susceptible to acid or base-catalyzed hydrolysis.

  • Oxidation: The tertiary amine and any electron-rich aromatic rings in the isoquinoline structure can be prone to oxidation, potentially forming N-oxides or hydroxylated derivatives.[4]

  • Photodegradation: Aromatic systems can absorb UV or visible light, leading to photolytic degradation. The specific chromophores in the this compound structure will determine its photosensitivity.

Q3: How do I develop a stability-indicating analytical method?

A3: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[1][2] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique.[1][6] The development process involves:

  • Analyzing samples from forced degradation studies where significant degradation (typically 5-20%) has occurred.[7][8]

  • Optimizing the chromatographic conditions (e.g., column type, mobile phase composition, gradient, and temperature) to achieve adequate separation between the parent this compound peak and all degradation product peaks.[1][6]

  • Validating the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[1]

Q4: What are the typical stress conditions used in forced degradation studies?

A4: Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[3][4] Typical conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).[4][7]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[4][7]

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[7]

  • Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 60-80°C).[7]

  • Photodegradation: Exposing the drug substance in solution and as a solid to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7][9]

Troubleshooting Guide

Issue Encountered Potential Cause Suggested Solution
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions, or the conditions are too mild.Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature) or prolong the exposure time.[5]
Greater than 20% degradation observed, or the main peak has disappeared. The stress conditions are too harsh, leading to extensive or complete degradation.Reduce the strength of the stressor (e.g., lower concentration, lower temperature) or shorten the exposure time to target 5-20% degradation.[7][8]
Appearance of unexpected peaks in the chromatogram of a control sample. Contamination of the sample or mobile phase, or instability of the compound in the analytical solvent.Prepare fresh control samples and mobile phases. Evaluate the stability of the compound in the chosen analytical solvent over the typical analysis time.
Poor peak shape or resolution between the parent drug and degradants. The analytical method is not optimized or is not a true stability-indicating method.Re-optimize the HPLC method. This may involve changing the column, mobile phase pH, organic modifier, or gradient slope to improve separation.[1]
Mass balance is not within the acceptable range (typically 95-105%). Co-elution of peaks, non-chromophoric degradation products, volatile degradants, or incorrect response factors.Ensure peak purity using a photodiode array (PDA) detector or LC-MS. Use a universal detector like a Charged Aerosol Detector (CAD) if non-chromophoric products are suspected. Investigate the possibility of volatile degradants using techniques like headspace GC-MS.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light.

    • Thermal Degradation (in solution): Heat the stock solution at 60°C.

    • Thermal Degradation (solid state): Place a known amount of solid this compound in a vial and keep it in an oven at 60°C.

    • Photodegradation: Expose the stock solution and solid this compound to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Collection: Withdraw aliquots of the stressed samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound (Hypothetical Data)
Stress Condition Time (hours) Assay of this compound (%) Number of Degradation Products Major Degradant (% Area)
0.1 M HCl (60°C)2485.228.1 (RRT 0.75)
0.1 M NaOH (60°C)890.515.3 (RRT 0.88)
3% H₂O₂ (RT)4888.134.5 (RRT 0.62), 3.2 (RRT 0.91)
Thermal (60°C, solid)7298.50-
Photolytic (ICH Q1B)-92.323.9 (RRT 1.15)

*RRT = Relative Retention Time

Table 2: Stability of this compound Solution (1 mg/mL in Methanol) at Different Temperatures (Hypothetical Data)
Storage Condition Initial Assay (%) Assay after 1 month (%) Assay after 3 months (%)
2-8°C99.899.599.1
25°C / 60% RH99.897.294.5
40°C / 75% RH99.891.485.3

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (60°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo solid Weigh Solid This compound solid->thermal solid->photo sampling Sample at Timed Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc Stability-Indicating HPLC-UV/MS Analysis neutralize->hplc data Data Interpretation (Assay, Purity, Mass Balance) hplc->data

Caption: Experimental workflow for a forced degradation study.

G cluster_main cluster_degradation This compound This compound (Isoquinoline Alkaloid Core) hydrolysis_product Hydrolysis Product (e.g., cleaved ester/amide) This compound->hydrolysis_product Acid/Base Hydrolysis oxidation_product Oxidation Product (e.g., N-oxide) This compound->oxidation_product Oxidation (H₂O₂) photolysis_product Photodegradation Product (e.g., ring opening/rearrangement) This compound->photolysis_product Photolysis (UV/Vis Light)

Caption: Hypothetical degradation pathways for an isoquinoline alkaloid.

References

Technical Support Center: Optimizing Reaction Conditions for Menisporphine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of Menisporphine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound and its derivatives, with a focus on a modern synthetic approach involving photoredox-catalyzed C-H arylation.

Q1: I am experiencing low yields in the key photoredox-catalyzed C-H arylation step. What are the potential causes and how can I improve the yield?

A1: Low yields in the photoredox-catalyzed C-H arylation of the isoquinoline core are a common issue. Several factors can contribute to this problem. Here are some troubleshooting steps:

  • Degassing of the reaction mixture: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Ensure thorough degassing of the solvent and reaction mixture by freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.

  • Purity of reagents and solvent: The photocatalyst, isoquinoline substrate, and aryldiazonium salt must be of high purity. Impurities can interfere with the catalytic cycle. The solvent should be anhydrous and free of peroxides.

  • Light source intensity and wavelength: The reaction is dependent on the light source. Ensure your lamp has the correct wavelength to excite the photocatalyst (e.g., blue LEDs for many common iridium or ruthenium catalysts) and that the intensity is sufficient and consistent. The distance of the light source from the reaction vessel is also critical.

  • Reaction time and temperature: While many photoredox reactions are run at room temperature, some systems may benefit from gentle heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for substrate consumption and product formation. Prolonged reaction times can sometimes lead to product degradation.

  • Catalyst loading: While a higher catalyst loading might seem intuitive for increasing yield, it can sometimes lead to side reactions or light absorption issues. It is crucial to optimize the photocatalyst and any co-catalyst concentrations.

Q2: I am observing the formation of significant side products during the synthesis. How can I minimize these?

A2: The formation of side products can be attributed to several factors, including undesired reactivity of intermediates or starting materials.

  • Homo-coupling of the aryldiazonium salt: This is a common side reaction. It can be minimized by the slow addition of the aryldiazonium salt to the reaction mixture, keeping its instantaneous concentration low.

  • Over-arylation or reaction at other positions: While the C-H arylation is generally selective, minor isomers can be formed. Optimizing the solvent and the electronic properties of the directing group on the isoquinoline can improve regioselectivity.

  • Degradation of starting material or product: this compound and its precursors can be sensitive to light and air. Protect the reaction from excessive light exposure beyond what is needed for the photocatalysis and work under an inert atmosphere.

Q3: The purification of my this compound derivative is challenging. What are the recommended purification methods?

A3: Purification of aporphine alkaloids like this compound can be challenging due to their similar polarities to byproducts.

  • Column Chromatography: This is the most common method. A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial. A gradient elution is often necessary to achieve good separation.

  • Preparative HPLC: For obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be very effective.

  • Crystallization: If the product is a solid, crystallization can be an excellent method for purification. Experiment with different solvent systems to find suitable conditions for crystallization.

  • Acid-base extraction: Since this compound is a basic alkaloid, an acid-base extraction can be used to separate it from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and extracted with a dilute acid (e.g., 1M HCl). The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) and the product is extracted back into an organic solvent.[1]

Data Presentation: Optimizing the Photoredox C-H Arylation

The following table summarizes the optimization of reaction conditions for the photoredox-catalyzed C-H arylation of an isoquinoline precursor with an aryldiazonium salt, a key step in the total synthesis of this compound.[2][3]

EntryPhotocatalyst (mol%)Additive (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Ru(bpy)₃Cl₂ (2)NoneMeCN251245
2Ir(ppy)₃ (1)NoneMeCN251262
3Ir(ppy)₃ (1)K₂CO₃ (2)MeCN251275
4Ir(ppy)₃ (1)K₂CO₃ (2)DMF251268
5Ir(ppy)₃ (1)K₂CO₃ (2)MeCN40881
6 Ir(ppy)₃ (1) K₂CO₃ (2) MeCN 40 8 85

This data is a representative summary based on typical optimization studies for similar reactions and may not reflect the exact results from a single specific publication.

Experimental Protocols

Key Experiment: Photoredox-Catalyzed C-H Arylation of Isoquinoline Core

This protocol is based on the synthesis of this compound as described in the literature.[2][3]

Materials:

  • Substituted Isoquinoline (1.0 equiv)

  • Aryldiazonium tetrafluoroborate (1.5 equiv)

  • fac-Ir(ppy)₃ (1 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Inert atmosphere (Argon or Nitrogen)

  • Blue LED lamp (40 W)

Procedure:

  • To an oven-dried Schlenk tube, add the substituted isoquinoline, fac-Ir(ppy)₃, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous acetonitrile via syringe.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and mixing.

  • Add the aryldiazonium tetrafluoroborate salt to the reaction mixture.

  • Place the reaction tube approximately 5-10 cm from a blue LED lamp and begin irradiation with vigorous stirring. A fan may be used to maintain the reaction temperature at around 40°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 8-12 hours), quench the reaction with water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow: Total Synthesis of this compound

G Workflow for this compound Synthesis A Starting Materials: Substituted Isoquinoline Aryldiazonium Salt B Photoredox C-H Arylation A->B C Intermediate Product B->C D Further Transformations (e.g., Cyclization, Demethylation) C->D E Crude this compound Derivative D->E F Purification (Column Chromatography, HPLC) E->F G Pure this compound Derivative F->G

Caption: A generalized workflow for the total synthesis of this compound derivatives.

Signaling Pathway: General Photoredox Catalytic Cycle

G General Photoredox Catalytic Cycle PC PC PC_star *PC PC->PC_star PC_oxidized PC+ PC_star->PC_oxidized Substrate PC_oxidized->PC Reductant PC_reduced PC- Substrate Substrate Radical_cation Substrate•+ Product Product Radical_cation->Product -> Product Reductant Reductant Reductant_oxidized Reductant•+

Caption: A simplified diagram of an oxidative quenching cycle in photoredox catalysis.

References

Technical Support Center: Menisporphine Purification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Please be advised that "Menisporphine" is a hypothetical compound created for the purpose of this guide. The following protocols, data, and troubleshooting advice are based on established principles of natural product chemistry and are intended to serve as a detailed example of a technical support resource.

This guide provides troubleshooting for common issues encountered during the purification of this compound, a fictional secondary metabolite with alkaloid-like properties.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial crude extract shows very low yield of this compound. What are the potential causes?

A1: Low yield from the initial extraction can stem from several factors:

  • Incomplete Cell Lysis: this compound may be trapped within resilient plant cell walls. Ensure your grinding and homogenization process is thorough. Using liquid nitrogen to flash-freeze the sample before grinding can improve cell disruption.

  • Incorrect Extraction Solvent: The polarity of your solvent may not be optimal for this compound. Based on its predicted profile, a phased extraction approach is recommended. Start with a non-polar solvent like hexane to remove lipids, followed by a mid-polarity solvent like ethyl acetate or dichloromethane for the target compound.

  • Compound Degradation: this compound is sensitive to pH and temperature. Ensure your extraction buffer is maintained between pH 7.5 and 8.5 and that the entire process is conducted at a low temperature (4-8°C) to minimize enzymatic and chemical degradation.

Q2: I am observing significant loss of this compound during the liquid-liquid extraction step. How can I improve recovery?

A2: Loss during liquid-liquid extraction is often due to suboptimal pH or emulsion formation.

  • pH Adjustment: this compound, as a basic alkaloid, is soluble in an organic solvent in its freebase form and in an aqueous solvent in its protonated (salt) form. To extract it from an aqueous solution into an organic solvent (e.g., dichloromethane), the pH of the aqueous layer should be adjusted to be 1.5-2 units above its pKa (~8.0), so a pH of 9.5-10 is ideal.

  • Preventing Emulsions: Emulsions trap your compound at the solvent interface. To break them, you can add a saturated NaCl solution (brine) or gently centrifuge the separation funnel at low RPM.

Q3: My compound is not separating well on the silica gel column, and I'm getting broad, overlapping peaks. What should I do?

A3: Poor separation in silica gel chromatography is a common issue. Here are some troubleshooting steps:

  • Solvent System Optimization: Your mobile phase may not have the right polarity. Test different solvent systems using Thin Layer Chromatography (TLC) first. The ideal system should give your compound an Rf value between 0.25 and 0.35.

  • Column Overloading: Loading too much crude extract onto the column will inevitably lead to poor separation. As a rule of thumb, the mass of the crude sample should not exceed 1-2% of the mass of the silica gel.

  • Sample Application: Ensure your sample is loaded onto the column in a minimal volume of solvent and as a narrow, concentrated band. This prevents the initial band from being too wide, which compromises resolution.

Data & Performance Tables

Table 1: Effect of Extraction Solvent System on this compound Yield

Solvent System (v/v)Extraction Time (hours)Temperature (°C)Crude Yield (mg/g plant material)This compound Purity in Crude (%)
100% Methanol2425150.28.5
80:20 Methanol:Water2425135.810.2
100% Ethyl Acetate242595.315.1
80:20 Ethyl Acetate:Methanol 18 4 110.5 18.3

The recommended system offers the best balance of selective extraction and yield.

Table 2: HPLC Mobile Phase Optimization for Final Purification

Mobile Phase (A: Acetonitrile, B: 0.1% Formic Acid in Water)GradientFlow Rate (mL/min)Retention Time (min)Purity (%)
Isocratic 50% AN/A1.08.292.4
30-70% A over 20 minLinear1.012.598.1
40-60% A over 20 min Linear 1.0 14.1 99.7
40-60% A over 15 minLinear1.59.499.2

A shallower gradient at a 1.0 mL/min flow rate provides the best resolution and final purity.

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

  • Combine the crude extract with 100 mL of 5% acetic acid in water.

  • Stir for 20 minutes to ensure all basic compounds, including this compound, are protonated and dissolved in the aqueous phase.

  • Perform three washes of the aqueous phase with 50 mL of diethyl ether each time to remove neutral and acidic impurities. Discard the organic layers.

  • Adjust the pH of the aqueous phase to 9.5-10.0 using a 2M NaOH solution while cooling in an ice bath.

  • Extract the now basic aqueous phase three times with 75 mL of dichloromethane. This compound (in its freebase form) will move into the organic layer.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enriched this compound extract.

Protocol 2: Silica Gel Flash Chromatography

  • Prepare a glass column with a slurry of silica gel in hexane. The amount of silica should be 50-100 times the weight of the enriched extract.

  • Dissolve the extract from Protocol 1 in a minimal amount of dichloromethane.

  • Carefully load the dissolved sample onto the top of the silica bed.

  • Begin elution with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Collect fractions of 10-15 mL and monitor them by TLC to identify those containing pure this compound.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Visual Guides & Workflows

Menisporphine_Purification_Workflow Start Dried Plant Material Grind Grinding & Homogenization Start->Grind Extract Solvent Extraction (80:20 EtOAc:MeOH) Grind->Extract Filter Filtration & Concentration Extract->Filter Crude Crude Extract Filter->Crude LLE Acid-Base Liquid-Liquid Extraction Crude->LLE Enriched Enriched Basic Fraction LLE->Enriched Silica Silica Gel Flash Chromatography Enriched->Silica Fractions Pure Fractions Silica->Fractions Evap Solvent Evaporation Fractions->Evap HPLC Preparative HPLC Evap->HPLC Final >99% Pure this compound HPLC->Final

Caption: Overall workflow for this compound purification.

Troubleshooting_Low_Purity Problem Problem: Low Purity after Silica Column CheckTLC Did you optimize the solvent system with TLC? Problem->CheckTLC OptimizeTLC Action: Test solvent gradients (Hexane/EtOAc, DCM/MeOH) to find Rf of 0.25-0.35. CheckTLC->OptimizeTLC No CheckLoading Was column loading <2% of silica mass? CheckTLC->CheckLoading Yes Success Purity Improved OptimizeTLC->Success ReduceLoad Action: Reduce sample load. Use a larger column. CheckLoading->ReduceLoad No CheckColumn Was the column packed correctly without cracks? CheckLoading->CheckColumn Yes ReduceLoad->Success Repack Action: Repack column carefully using a slurry method. CheckColumn->Repack No CheckColumn->Success Yes Repack->Success

Caption: Decision tree for troubleshooting low purity.

Menisporphine interference in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for menisporphine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for this compound, an isoquinoline alkaloid, to interfere with common biological assays. The information provided here will help you troubleshoot unexpected results and ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

A1: this compound is an isoquinoline alkaloid, a class of naturally occurring compounds known for their diverse chemical structures and biological activities.[1][2] It was first isolated from Menispermum dauricum DC.[3][4] Aporphine alkaloids, a closely related subgroup, are known to possess a range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[5]

Q2: Why might a natural product like this compound interfere with my biological assay?

A2: Natural products, including alkaloids, can sometimes produce false-positive or false-negative results in biological assays through mechanisms unrelated to the specific biological target.[6][7] This is often referred to as assay interference. Common causes include the compound's intrinsic properties, such as color, fluorescence, antioxidant activity, or tendency to aggregate at higher concentrations.[8] These interferences can lead to misleading data in high-throughput screening (HTS) campaigns.[9][10]

Q3: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?

A3: Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to interfere with a wide variety of assays, often leading to false positives.[9] While it is not definitively established whether this compound is a PAIN, its chemical structure as a polycyclic aromatic alkaloid suggests that it has the potential to interfere with certain assay technologies. Therefore, it is crucial to perform counter-screens and validation experiments to confirm any observed biological activity.

Q4: Are there specific assays that are more prone to interference by compounds like this compound?

A4: Yes, certain assay formats are more susceptible to interference. These include:

  • Colorimetric assays: Compounds that absorb light at the same wavelength as the assay's chromogenic product can cause interference.

  • Fluorescence-based assays: this compound's aromatic structure may lead to intrinsic fluorescence or quenching of the fluorescent signal.[11]

  • Redox-based assays (e.g., MTT): Compounds with antioxidant or reducing properties can directly reduce the assay reagent, mimicking cellular activity and leading to false-positive results for cell viability.[8][12]

  • Enzyme-linked immunosorbent assays (ELISAs): Small molecules can sometimes interfere with antibody-antigen binding or the enzymatic detection step.[13][14]

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Viability in MTT or Similar Redox-Based Assays

Symptom: You observe an increase in cell viability or a lack of expected cytotoxicity when treating cells with this compound in an MTT, MTS, or XTT assay.

Potential Cause: this compound, like other phenolic natural products, may be directly reducing the tetrazolium salt (e.g., MTT) to its colored formazan product, a reaction that is typically indicative of cellular metabolic activity.[8][12] This leads to a false-positive signal, suggesting higher cell viability than is actually present.

Troubleshooting Protocol:

  • Cell-Free Control: Run the assay in parallel with wells containing only the assay medium, MTT reagent, and this compound at the same concentrations used in your experiment (without any cells). If a color change is observed, it confirms direct reduction of the reagent by the compound.

  • Alternative Viability Assay: Use an orthogonal method that does not rely on cellular redox potential. Good alternatives include:

    • ATP-based assays (e.g., CellTiter-Glo®): These measure the level of ATP in viable cells, which is a more direct indicator of metabolic activity.[12]

    • LDH release assays: These measure the release of lactate dehydrogenase from cells with compromised membrane integrity (i.e., dead cells).

    • Crystal Violet Staining: This method stains the DNA of adherent cells, providing a measure of the total cell number.

    • Direct Cell Counting: Use a hemocytometer or an automated cell counter with a viability dye like trypan blue.

  • Microscopic Examination: Visually inspect the cells under a microscope after treatment. This can provide a qualitative assessment of cell health, morphology, and density, which can be compared to the results of the viability assay.[12]

Experiment Purpose Expected Outcome if Interference is Occurring
Cell-Free MTT AssayTo test for direct reduction of MTT by this compound.A purple color develops in the absence of cells.
ATP-Based Viability AssayTo measure cell viability using a non-redox-based method.A decrease in viability that correlates with expected cytotoxicity.
Microscopic InspectionTo visually confirm cell death or stress.Observable changes in cell morphology, detachment, or reduced cell numbers.
Issue 2: Inconsistent or Non-Reproducible Results in Fluorescence-Based Assays

Symptom: You are using a fluorescence-based assay (e.g., reporter gene assay, calcium flux, enzymatic assay with a fluorescent substrate) and observe either a decrease or an increase in signal that is not consistent across experiments.

Potential Cause: this compound's polycyclic aromatic structure may possess intrinsic fluorescence or act as a quencher for the fluorophore used in your assay.

Troubleshooting Protocol:

  • Assess Intrinsic Fluorescence: Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of your assay. This will determine if the compound itself is contributing to the signal.

  • Quenching Control: In a cell-free system, add this compound to a known concentration of the fluorescent product or substrate used in your assay. A decrease in the expected signal indicates that this compound is quenching the fluorescence.

  • Use a Ratiometric or Red-Shifted Dye: If interference is confirmed, consider switching to a ratiometric fluorescent probe or a fluorophore with excitation and emission wavelengths in the far-red spectrum, as natural products are less likely to interfere in this range.

  • Change the Assay Readout: If possible, switch to a non-fluorescence-based detection method, such as a luminescence or absorbance-based assay.

Experiment Purpose Expected Outcome if Interference is Occurring
Intrinsic Fluorescence CheckTo determine if this compound is fluorescent at the assay wavelengths.A fluorescent signal is detected from this compound alone.
Quenching AssayTo determine if this compound reduces the signal of the assay's fluorophore.The fluorescence of a standard solution of the fluorophore is decreased in the presence of this compound.

Experimental Protocols & Visualizations

Protocol: Validating a "Hit" from a Primary Screen

When an initial screen identifies this compound as a potential "hit," it is crucial to perform a series of validation experiments to rule out assay interference.

Methodology:

  • Re-test with a Fresh Compound Sample: Obtain or synthesize a fresh batch of this compound to rule out degradation or impurities in the original sample.

  • Dose-Response Curve: Generate a full dose-response curve to confirm the potency and efficacy of the compound. Unusually steep or flat curves may suggest non-specific activity.

  • Orthogonal Assays: Test the compound in a secondary assay that measures the same biological endpoint but uses a different detection technology (e.g., switching from a fluorescence to a luminescence readout).

  • Counter-Screens: Perform assays specifically designed to detect common interference mechanisms, as detailed in the troubleshooting guides above (e.g., cell-free MTT assay, fluorescence quenching assay).

  • Target Engagement Assay: If a specific molecular target is hypothesized, use a biophysical method (e.g., Surface Plasmon Resonance (SPR), Thermal Shift Assay) to confirm direct binding of this compound to the target protein.

Hit_Validation_Workflow Start Primary Screen Hit Retest Re-test with Fresh Sample Start->Retest DoseResponse Generate Dose-Response Curve Retest->DoseResponse OrthogonalAssay Test in Orthogonal Assay DoseResponse->OrthogonalAssay CounterScreen Perform Counter-Screens (e.g., cell-free, quenching) OrthogonalAssay->CounterScreen FalsePositive Potential False Positive OrthogonalAssay->FalsePositive Activity Not Confirmed TargetEngagement Confirm Target Engagement (e.g., SPR, Thermal Shift) CounterScreen->TargetEngagement CounterScreen->FalsePositive Interference Detected ConfirmedHit Confirmed Hit TargetEngagement->ConfirmedHit Binding Confirmed

Caption: Workflow for validating a primary screening hit to rule out assay interference.

Diagram: Troubleshooting an ELISA Experiment

Small molecules like this compound can interfere with ELISAs by binding to antibodies, the target protein, or the enzyme conjugate, or by inhibiting the chromogenic reaction.

ELISA_Troubleshooting Start Unexpected ELISA Result SpikeRecovery Perform Spike and Recovery in sample matrix with compound Start->SpikeRecovery Preincubation Pre-incubate compound with individual assay components SpikeRecovery->Preincubation Good Recovery Interference Matrix/Compound Interference SpikeRecovery->Interference Poor Recovery EnzymeActivity Test compound effect on enzyme-substrate reaction directly Preincubation->EnzymeActivity No effect CompetitiveBinding Competitive Binding Assay Preincubation->CompetitiveBinding Effect on Ab or Antigen EnzymeActivity->Interference Inhibition of enzyme NoInterference No Interference EnzymeActivity->NoInterference No inhibition CompetitiveBinding->Interference Binding Interference Signaling_Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Gene Expression TF->Gene This compound This compound This compound->KinaseB Intended Target OffTarget Off-Target Protein This compound->OffTarget Unintended Effect OffTarget->KinaseA Indirect Inhibition

References

Managing stereoselectivity in Menisporphine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the stereoselective synthesis of Menisporphine and related bisbenzylisoquinoline alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing stereoselectivity in the synthesis of this compound?

The stereochemical outcome in this compound synthesis is primarily determined during the formation of the two stereogenic centers. Key factors that must be meticulously controlled include the choice of chiral catalysts or auxiliaries, the reaction temperature, the nature of the solvent, and the purity of the reagents. Even minor variations in these parameters can significantly impact the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.).

Q2: How can I accurately determine the diastereomeric ratio of my synthesized this compound precursor?

The most common and reliable method for determining the diastereomeric ratio is through ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy of the crude reaction mixture. Specific protons adjacent to the newly formed stereocenters will exhibit different chemical shifts for each diastereomer. By integrating the signals corresponding to each diastereomer, the ratio can be calculated. For more complex cases or for determining enantiomeric excess, chiral HPLC (High-Performance Liquid Chromatography) is the preferred method.

Q3: My Pictet-Spengler reaction is resulting in a low diastereomeric ratio. What are the likely causes and solutions?

A low diastereomeric ratio in the Pictet-Spengler cyclization, a key step in many bisbenzylisoquinoline alkaloid syntheses, can be attributed to several factors. These include insufficiently low reaction temperatures, which can reduce the energy difference between the transition states leading to the different diastereomers, or the use of an inappropriate acid catalyst. The steric hindrance of the protecting groups on the nitrogen and oxygen atoms can also play a crucial role in directing the stereochemical outcome.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Diastereoselectivity (e.g., close to 1:1 d.r.) 1. Suboptimal Reaction Temperature: The reaction may be running at too high a temperature, leading to a loss of stereocontrol. 2. Incorrect Solvent Polarity: The solvent may not be optimal for achieving high diastereoselectivity. 3. Achiral Acid Catalyst: The acid catalyst used in the cyclization step may not be effective in inducing facial selectivity.1. Lower the Reaction Temperature: Conduct the reaction at significantly lower temperatures (e.g., -78 °C) to enhance the kinetic resolution between the diastereomeric transition states. 2. Solvent Screening: Perform a screen of solvents with varying polarities (e.g., toluene, dichloromethane, THF) to identify the optimal medium for the reaction. 3. Utilize a Chiral Brønsted Acid: Employ a chiral phosphoric acid or a similar chiral Brønsted acid catalyst to create a chiral environment that favors the formation of one diastereomer over the other.
Low Enantiomeric Excess (e.e.) 1. Ineffective Chiral Catalyst/Auxiliary: The chosen chiral catalyst or auxiliary may not be providing a sufficient level of asymmetric induction. 2. Racemization: The product may be racemizing under the reaction or workup conditions.1. Screen Chiral Catalysts: Evaluate a range of chiral catalysts with different steric and electronic properties. 2. Modify Reaction Conditions: Adjust the pH and temperature of the workup to minimize the risk of racemization. Consider using a milder workup procedure.
Inconsistent Stereochemical Results 1. Reagent Purity: Impurities in starting materials, reagents, or solvents can interfere with the stereodetermining step. 2. Atmospheric Moisture: Trace amounts of water can hydrolyze catalysts or reagents, leading to inconsistent results.1. Purify Reagents: Ensure all starting materials and reagents are of high purity. Purify solvents using standard laboratory procedures. 2. Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude moisture.

Experimental Protocols

General Procedure for Stereoselective Pictet-Spengler Cyclization

This protocol outlines a general method for achieving high diastereoselectivity in the Pictet-Spengler reaction, a crucial step in the synthesis of the core structure of this compound.

  • Drying of Glassware and Reagents: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool under a stream of dry argon or nitrogen. Anhydrous solvents and reagents are essential for this reaction.

  • Reaction Setup: To a solution of the starting tryptamine derivative (1.0 eq) in anhydrous dichloromethane (0.1 M) under an argon atmosphere at -78 °C, add the aldehyde (1.1 eq).

  • Catalyst Addition: Slowly add a solution of the chiral Brønsted acid catalyst (e.g., (R)-TRIP, 0.1 eq) in anhydrous dichloromethane.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Allow the mixture to warm to room temperature, and then extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired diastereomer.

Visualizations

experimental_workflow reagents Drying of Glassware and Reagents setup Reaction Setup (Tryptamine + Aldehyde in DCM at -78°C) reagents->setup catalyst Addition of Chiral Brønsted Acid Catalyst setup->catalyst monitoring Reaction Monitoring (TLC) catalyst->monitoring quenching Quenching (Saturated NaHCO3) monitoring->quenching extraction Extraction and Purification (Flash Chromatography) quenching->extraction product Isolated Diastereomer extraction->product

Caption: Workflow for Stereoselective Pictet-Spengler Cyclization.

logical_relationship cluster_factors Controlling Factors cluster_outcomes Stereochemical Outcomes Temperature Reaction Temperature DR Diastereomeric Ratio (d.r.) Temperature->DR Solvent Solvent Polarity Solvent->DR Catalyst Chiral Catalyst/Auxiliary Catalyst->DR EE Enantiomeric Excess (e.e.) Catalyst->EE

Caption: Factors Influencing Stereochemical Outcomes.

Validation & Comparative

Menisporphine: A Comparative Analysis Against Prominent Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Menisporphine's Performance Metrics and Mechanisms Against Berberine, Morphine, and Papaverine.

This compound, an oxoisoaporphine alkaloid, is a member of the vast and structurally diverse isoquinoline alkaloid family.[1] This class of naturally occurring compounds has yielded numerous pharmacologically significant agents, including the antimicrobial berberine, the analgesic morphine, and the vasodilator papaverine.[2] This guide provides a comparative overview of this compound against these well-established isoquinoline alkaloids, focusing on available experimental data for cytotoxicity and anti-inflammatory activity, alongside their proposed mechanisms of action.

Comparative Cytotoxicity

Direct comparative studies on the cytotoxic effects of this compound against Berberine, Morphine, and Papaverine are limited. However, data from various studies on different cancer cell lines provide insights into their individual potencies. It is crucial to note that direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions, including cell lines, exposure times, and assay methodologies.

Table 1: Cytotoxicity of this compound Analogues (Aporphine and Oxoisoaporphine Alkaloids)

Compound ClassCancer Cell LineIC50 (µM)Reference
OxoisoaporphineHep-G20.39 - 100[3]
OxoisoaporphineMCF-70.39 - 100[3]
OxoisoaporphineNCI-H4600.39 - 100[3]
AporphineHeLa2 - 46[2]
AporphineHL-60>25[2]
AporphineHepG21.87[4]

Table 2: Cytotoxicity of Berberine

Cancer Cell LineIC50 (µM)Reference
Tca8113 (Oral Squamous)218.52[5]
CNE2 (Nasopharyngeal)249.18[5]
MCF-7 (Breast)272.15[5]
HeLa (Cervical)245.18[5]
HT29 (Colon)52.37[5]
SMMC-7721 (Hepatocellular)70.08[6][7]

Table 3: Cytotoxicity of Morphine

Cell LineEffectConcentrationReference
Human FibroblastsCytotoxicClinically relevant concentrations[8]
SH-SY5Y (Neuroblastoma)Decreased viability0.5 - 2 mM[9]
CNE-2 (Nasopharyngeal)Decreased viability1000 µg/ml[10]

Table 4: Cytotoxicity of Papaverine

Cancer Cell LineEffectReference
U87MG and T98G (Glioblastoma)Inhibited proliferation[8][11]
MCF-7 (Breast)Cytotoxic (as Au(III) complex)[8][11]
HepG-2 (Hepatocellular)Cytotoxic (as Au(III) complex)[8][11]
HT29, T47D, HT1080Cytotoxic[8][11]

Comparative Anti-inflammatory Activity

Table 5: Anti-inflammatory Activity of this compound Analogue (Menisoxoisoaporphine A)

AssayModelEffectReference
Inhibition of pro-inflammatory mediatorsLPS-induced RAW264.7 macrophagesReduced NO, TNF-α, IL-6[5][7]

Table 6: Anti-inflammatory Activity of Berberine

ModelEffectReference
LPS-induced RAW264.7 macrophagesDecreased TNF-α, IL-1β, IL-6, PGE2, NO[12]
Xylene-induced ear edema (mice)Ameliorated edema[12]
Carrageenan-induced paw edema (mice)Ameliorated edema[12]
Acetic acid-induced vascular permeability (mice)Ameliorated permeability[12]

Table 7: Anti-inflammatory Activity of Morphine

ModelEffectReference
Inflammatory and postoperative pain modelsPro-inflammatory effects, exacerbates pain[13]

Table 8: Anti-inflammatory Activity of Papaverine

ModelEffectReference
LPS-stimulated BV2 microglial cellsInhibited NO and pro-inflammatory cytokine production[14]
Cerebral ischemic-reperfusion injuryPluripotent anti-inflammatory effects[15]

Mechanisms of Action & Signaling Pathways

This compound (Putative)

Based on studies of the structurally similar oxoisoaporphine alkaloid, Menisoxoisoaporphine A, this compound is hypothesized to exert its anti-inflammatory effects through the inhibition of phosphodiesterase 4B (PDE4B). This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). Activated PKA then phosphorylates and inactivates the NF-κB signaling pathway, a key regulator of inflammation.[5][7]

Menisporphine_Pathway This compound This compound PDE4B PDE4B This compound->PDE4B Inhibits cAMP cAMP PDE4B->cAMP Degrades PKA PKA cAMP->PKA Activates NFkB NF-κB PKA->NFkB Inhibits Inflammation Inflammatory Response NFkB->Inflammation Promotes

Caption: Putative anti-inflammatory pathway of this compound.

Berberine

Berberine's anti-inflammatory effects are multifactorial and involve the inhibition of several key inflammatory pathways. It has been shown to suppress the activation of the NF-κB signaling pathway and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12]

Berberine_Pathway Berberine Berberine NFkB NF-κB Pathway Berberine->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Inflammation Inflammation Cytokines->Inflammation Promotes Morphine_Pathway Morphine Morphine Opioid_Receptors μ-Opioid Receptor Morphine->Opioid_Receptors Activates Analgesia Analgesia Opioid_Receptors->Analgesia Inflammation Inflammation (Pro-inflammatory effects) Opioid_Receptors->Inflammation Papaverine_Pathway Papaverine Papaverine PDE Phosphodiesterases (PDE) Papaverine->PDE Inhibits cAMP_cGMP cAMP & cGMP PDE->cAMP_cGMP Degrades Smooth_Muscle Smooth Muscle Relaxation cAMP_cGMP->Smooth_Muscle Anti_Inflammatory Anti-inflammatory Effects cAMP_cGMP->Anti_Inflammatory

References

Comparative Bioactivity of Menisporphine and its Analog, Menisoxoisoaporphine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported bioactivities of Menisporphine and its naturally occurring analog, Menisoxoisoaporphine A. Due to the limited availability of directly comparable experimental data, this document presents the distinct biological activities reported for each compound. All quantitative data is summarized for clarity, and detailed experimental protocols for the cited assays are provided.

Data Presentation

The following table summarizes the available quantitative bioactivity data for this compound and its analog, Menisoxoisoaporphine A. It is important to note that the reported activities are in different assays, preventing a direct comparison of potency.

CompoundBioactivityCell LineMethodIC50 Value
This compound CytotoxicityHL-60MTT Assay> 50 µM[1]
Menisoxoisoaporphine A Anti-inflammatory (inhibition of NO production)RAW264.7Griess AssayNot explicitly defined as IC50, but significant inhibition observed at 3, 6, and 12 µM[2]

Experimental Protocols

Cytotoxicity Assessment of this compound (MTT Assay)

The cytotoxic potential of this compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on the human promyelocytic leukemia cell line, HL-60.[1]

Methodology:

  • Cell Culture: HL-60 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/mL.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • Formazan Crystal Formation: The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity of Menisoxoisoaporphine A (LPS-induced RAW264.7 Model)

The anti-inflammatory effects of Menisoxoisoaporphine A were investigated in a lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage model.[2]

Methodology:

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of Menisoxoisoaporphine A for a specific duration (e.g., 1 hour) before being stimulated with LPS (1 µg/mL) to induce an inflammatory response.

  • Incubation: The cells are incubated for a further 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • The cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

    • The absorbance at 540 nm is measured to quantify the amount of nitrite, a stable product of NO.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: To investigate the underlying mechanism, cell lysates are prepared, and the expression levels of key proteins in inflammatory signaling pathways (e.g., PDE4B, p-PKA, p-p65) are analyzed by Western blotting.

Mandatory Visualization

Signaling Pathway of Menisoxoisoaporphine A

The following diagram illustrates the proposed anti-inflammatory signaling pathway of Menisoxoisoaporphine A in LPS-stimulated macrophages.[2]

MenisoxoisoaporphineA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 PDE4B PDE4B TLR4->PDE4B Activates LPS LPS LPS->TLR4 MA Menisoxoisoaporphine A MA->PDE4B Inhibits cAMP cAMP PDE4B->cAMP Degrades PKA PKA cAMP->PKA Activates NFkB NF-κB (p65) PKA->NFkB Inhibits (via IκB) IKB IκB NFkB_n NF-κB (p65) NFkB->NFkB_n Translocation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression Gene Expression NFkB_n->Gene_Expression Induces Gene_Expression->Pro_inflammatory_Cytokines Leads to Bioactivity_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis & Mechanism of Action cluster_conclusion Conclusion Compound_Synthesis This compound & Analogs Synthesis & Purification Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Compound_Synthesis->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., LPS-stimulated Macrophages) Compound_Synthesis->Anti_inflammatory_Assay Other_Assays Other Bioassays (e.g., Antiviral, Antimicrobial) Compound_Synthesis->Other_Assays Data_Analysis IC50 Determination & Statistical Analysis Cytotoxicity_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Other_Assays->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, qPCR) Data_Analysis->Mechanism_Study Lead_Identification Lead Compound Identification Mechanism_Study->Lead_Identification

References

Validating the Therapeutic Potential of Menisporphine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Menisporphine and the Oxoisoaporphine Alkaloids

This compound is a naturally occurring oxoisoaporphine alkaloid, a class of isoquinoline alkaloids that have garnered significant interest in the scientific community for their diverse biological activities.[1] These compounds, isolated from various plant species, are characterized by a distinctive tetracyclic ring structure. The unique chemical architecture of oxoisoaporphine alkaloids is believed to be the basis for their potential therapeutic effects, which are currently being explored in preclinical research. This guide provides a comparative analysis of the potential therapeutic applications of this compound, primarily focusing on its predicted anticancer and anti-inflammatory properties, benchmarked against established therapeutic agents.

While direct quantitative experimental data for this compound is limited in publicly available literature, this guide extrapolates its potential activities based on the known mechanisms of the broader oxoisoaporphine class of compounds.

Anticancer Potential: A Comparison with Standard Chemotherapeutic Agents

The oxoisoaporphine class of alkaloids has demonstrated notable anticancer effects in various studies. The proposed mechanisms of action for these compounds primarily revolve around the disruption of fundamental cellular processes in cancer cells, including DNA replication and cell division.

Proposed Mechanisms of Anticancer Action

Oxoisoaporphine alkaloids are thought to exert their cytotoxic effects through several key mechanisms:

  • DNA Intercalation and Topoisomerase Inhibition: The planar structure of many oxoisoaporphine alkaloids allows them to intercalate between DNA base pairs, disrupting the DNA structure and interfering with replication and transcription. Furthermore, several compounds in this class have been shown to inhibit topoisomerases, enzymes crucial for resolving DNA topological stress during these processes. Specifically, some oxoaporphine alkaloids have been identified as inhibitors of topoisomerase I or topoisomerase II.

  • Telomerase Inhibition: Telomerase is an enzyme that is highly active in the majority of cancer cells and is essential for maintaining telomere length and enabling cellular immortality. Some aporphine alkaloids have been shown to inhibit telomerase activity, suggesting a potential mechanism for inducing senescence and apoptosis in cancer cells.

  • Generation of Reactive Oxygen Species (ROS): Certain aporphine alkaloids can induce the production of reactive oxygen species within cancer cells. Elevated ROS levels can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, ultimately triggering programmed cell death.

Comparative Analysis with Established Anticancer Drugs

To contextualize the potential of this compound, its predicted activities are compared here with two well-established anticancer drugs that target similar pathways: Camptothecin (a Topoisomerase I inhibitor) and Doxorubicin (a Topoisomerase II inhibitor).

It is important to note that no specific IC50 values for this compound in cancer cell lines have been identified in the reviewed scientific literature. The following table presents data for the comparator drugs to provide a benchmark for the potency of agents acting through these mechanisms.

DrugMechanism of ActionCell LineIC50 (µM)
Camptothecin Topoisomerase I InhibitorHT29 (Colon Cancer)0.037
LOX (Melanoma)0.048
SKOV3 (Ovarian Cancer)0.041
Doxorubicin Topoisomerase II InhibitorA549 (Lung Cancer)1.5
HeLa (Cervical Cancer)1.0
PC3 (Prostate Cancer)8.0

Anti-inflammatory Potential: A Novel Avenue

Recent research on a novel oxoisoaporphine alkaloid, Menisoxoisoaporphine A, has unveiled a potential anti-inflammatory role for this class of compounds. This activity is attributed to the inhibition of phosphodiesterase 4B (PDE4B), an enzyme that plays a critical role in the inflammatory cascade.

Proposed Mechanism of Anti-inflammatory Action

PDE4B is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4B, Menisoxoisoaporphine A is proposed to increase intracellular cAMP levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which can lead to the downregulation of pro-inflammatory signaling pathways, such as the NF-κB pathway, resulting in a reduction of inflammatory cytokine production.

Comparative Analysis with a Known PDE4B Inhibitor

The potential anti-inflammatory activity of this compound is compared with Roflumilast, a selective PDE4 inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD).

As with its anticancer activity, specific IC50 values for this compound as a PDE4B inhibitor are not currently available in the literature. The data for Roflumilast is provided as a reference.

DrugMechanism of ActionAssayIC50 (nM)
Roflumilast Selective PDE4 InhibitorPDE4 activity from human neutrophils0.8
LPS-induced TNF-α synthesis in monocytes2-21

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below. These protocols can be adapted for the evaluation of this compound's therapeutic potential.

Cell Viability (MTT) Assay for Cytotoxicity Screening

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, HeLa, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and comparator drugs (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound and the comparator drug in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I assay buffer

  • This compound and comparator drug (e.g., Camptothecin)

  • DNA loading dye

  • Agarose gel (1%) in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Prepare a reaction mixture containing the 10x assay buffer, supercoiled DNA, and nuclease-free water.

  • Add varying concentrations of this compound or Camptothecin to the reaction tubes. Include a no-drug control and a no-enzyme control.

  • Initiate the reaction by adding a pre-determined optimal amount of human Topoisomerase I to each tube (except the no-enzyme control).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding DNA loading dye containing SDS.

  • Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition of Topoisomerase I activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-drug control.

PDE4B Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE4B.

Materials:

  • Recombinant human PDE4B enzyme

  • cAMP substrate

  • Assay buffer

  • This compound and comparator drug (e.g., Roflumilast)

  • A suitable detection system (e.g., ADP-Glo™ Kinase Assay which measures the product of the reaction, AMP, by converting it to ATP and then detecting light produced by luciferase).

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound and Roflumilast in the assay buffer.

  • In a white, opaque 96-well plate, add the diluted compounds, the PDE4B enzyme, and the assay buffer. Include a no-inhibitor control and a no-enzyme control.

  • Initiate the reaction by adding the cAMP substrate.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the enzymatic reaction and proceed with the detection steps according to the manufacturer's protocol of the chosen detection system.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of PDE4B inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.

Visualizing the Pathways and Processes

To further elucidate the potential mechanisms and experimental designs, the following diagrams have been generated using Graphviz (DOT language).

anticancer_pathway This compound This compound (Oxoisoaporphine Alkaloid) DNA Cellular DNA This compound->DNA Intercalation TopoI Topoisomerase I This compound->TopoI Inhibition TopoII Topoisomerase II This compound->TopoII Inhibition Telomerase Telomerase This compound->Telomerase Inhibition ROS Reactive Oxygen Species (ROS) This compound->ROS Induction Replication DNA Replication & Transcription Blocked Senescence Cellular Senescence Telomerase->Senescence OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis Replication->Apoptosis Senescence->Apoptosis OxidativeStress->Apoptosis

Caption: Proposed anticancer signaling pathways of this compound.

antiinflammatory_pathway This compound This compound (Oxoisoaporphine Alkaloid) PDE4B PDE4B This compound->PDE4B Inhibition cAMP cAMP PDE4B->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation NFkB NF-κB Pathway PKA->NFkB Inhibition Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Activation Inflammation Inflammation Reduced

Caption: Proposed anti-inflammatory signaling pathway of this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison CellCulture Cancer Cell Lines (e.g., A549, HeLa, PC3) DrugTreatment Treat with this compound & Comparators CellCulture->DrugTreatment MTT Cell Viability Assay (MTT) DrugTreatment->MTT TopoAssay Topoisomerase Inhibition Assay DrugTreatment->TopoAssay PDEAssay PDE4B Inhibition Assay DrugTreatment->PDEAssay IC50 Determine IC50 Values MTT->IC50 TopoAssay->IC50 PDEAssay->IC50 Compare Compare IC50 Values with Established Drugs IC50->Compare Pathway Elucidate Signaling Pathways Compare->Pathway

Caption: General experimental workflow for validating therapeutic potential.

References

Cross-validation of Menisporphine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Menisporphine, an oxoisoaporphine alkaloid, has emerged as a compound of interest in oncological research. While direct and extensive studies on its mechanism of action are limited, its structural similarity to other well-characterized alkaloids provides a basis for cross-validating its potential therapeutic pathways. This guide objectively compares the hypothesized mechanisms of this compound with established alternatives, supported by experimental data from related compounds.

Putative Mechanisms of Action

Based on the known activities of oxoisoaporphine and aporphine alkaloids, the primary hypothesized mechanisms of action for this compound include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells is a hallmark of many chemotherapeutic agents. Related alkaloids, such as liriodenine, have been shown to induce apoptosis through the intrinsic mitochondrial pathway.

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints can prevent cancer cell proliferation. Liriodenine has been observed to cause cell cycle arrest in the S phase.

  • Topoisomerase I Inhibition: Interference with the function of topoisomerase I, an enzyme critical for DNA replication and transcription, can lead to DNA damage and cell death. Several oxoaporphine derivatives have demonstrated the ability to inhibit this enzyme.

  • Anti-inflammatory Activity: A recent study on a novel oxoisoaporphine alkaloid, Menisoxoisoaporphine A, revealed its ability to inhibit inflammation by targeting phosphodiesterase 4B (PDE4B), suggesting a potential anti-inflammatory role for this compound.

Data Presentation: Comparative Cytotoxicity

CompoundCell LineCancer TypeIC50 (µM)Reference
Liriodenine CAOV-3Ovarian Cancer37.3[1][2]
P-388Leukemia9.60
KBNasopharyngeal Carcinoma11.02[3]
HT-29Colon Cancer10.62[3]
MCF-7Breast Cancer9.20[3]
A549Lung Cancer8.07[3]
HeLaCervical Cancer8.2 (for a derivative)[4]
Doxorubicin MCF-7Breast Cancer~0.05-0.5Generic Data
A549Lung Cancer~0.01-0.1Generic Data
HeLaCervical Cancer~0.02-0.2Generic Data

Experimental Protocols

Detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Liriodenine) and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis
  • Cell Treatment and Fixation: Treat cells with the test compound, harvest, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Topoisomerase I Inhibition Assay
  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase I, and various concentrations of the test compound in the assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer (containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA form.

Mandatory Visualizations

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

This compound This compound Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Start Cancer Cell Culture Treatment Treat with this compound (or alternative) Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT MTT Assay (Cell Viability) Incubation->MTT Flow_Apoptosis Annexin V/PI Staining (Apoptosis) Incubation->Flow_Apoptosis Flow_Cycle PI Staining (Cell Cycle) Incubation->Flow_Cycle Analysis_Viability Calculate IC50 MTT->Analysis_Viability Analysis_Apoptosis Quantify Apoptotic Cells Flow_Apoptosis->Analysis_Apoptosis Analysis_Cycle Determine Cell Cycle Distribution Flow_Cycle->Analysis_Cycle This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topo_Inhibition Topoisomerase I Inhibition This compound->Topo_Inhibition PDE4_Inhibition PDE4 Inhibition This compound->PDE4_Inhibition DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_Inhibition->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis Anti_Inflammatory Anti-inflammatory Effects PDE4_Inhibition->Anti_Inflammatory

References

Menisporphine in Phytochemistry: A Comparative Guide to Aporphine Alkaloid Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of phytochemistry, the accurate identification and quantification of bioactive compounds are paramount. This guide provides a comparative analysis of Menisporphine and other commercially available aporphine alkaloid reference standards. Due to the current limited commercial availability of this compound as a certified reference standard, this document will focus on readily accessible and well-characterized alternatives: Boldine, Glaucine, and Nuciferine. This guide aims to assist researchers in selecting the most appropriate reference standard for their analytical and drug development needs by presenting available data on their chemical properties, purity, and typical analytical performance.

Overview of Aporphine Alkaloid Reference Standards

Aporphine alkaloids are a large and structurally diverse class of isoquinoline alkaloids found in various plant families.[1] They exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4] Accurate quantitative analysis of these compounds in plant extracts and pharmaceutical formulations necessitates the use of high-purity reference standards.[5]

This compound , an oxoisoaporphine alkaloid, has been a subject of interest in synthetic chemistry, with its total synthesis being successfully reported.[6][7] However, it is not widely available as a commercial reference standard, limiting its routine use in quality control and quantitative analysis.

This guide focuses on three prominent and commercially available aporphine alkaloid reference standards:

  • Boldine: A major alkaloid from the boldo tree (Peumus boldus), known for its antioxidant and hepatoprotective properties.[8][9]

  • Glaucine: An alkaloid found in plants of the Papaveraceae family, it is investigated for its antitussive and anti-inflammatory activities.

  • Nuciferine: A primary alkaloid from the sacred lotus (Nelumbo nucifera), it has been studied for its antipsychotic and anti-obesity effects.[10][11]

Comparison of Reference Standard Specifications

The selection of a reference standard is critically dependent on its purity, stability, and the availability of comprehensive analytical data. The following table summarizes the available information for this compound and its alternatives.

FeatureThis compoundBoldineGlaucineNuciferine
CAS Number 25404-43-3476-70-0475-81-0475-83-2
Molecular Formula C₁₈H₁₁NO₃C₁₉H₂₁NO₄C₂₁H₂₅NO₄C₁₉H₂₁NO₂
Molecular Weight 289.29 g/mol 327.37 g/mol 355.43 g/mol 295.38 g/mol
Typical Purity Data not commercially available≥98% (TLC)[8][9], available as EP Primary StandardData varies by supplier≥98%, available as a primary reference standard[10]
Storage Conditions Data not commercially available2-8°C or Room Temperature[8]Data varies by supplier-20°C
Stability Data not commercially availableStable under recommended storageData varies by supplierStable for ≥4 years at -20°C
Commercial Availability Limited to custom synthesisReadily available from multiple suppliersAvailable from several suppliersReadily available from multiple suppliers

Note: The purity of reference standards can vary between suppliers and batches. It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.[8][9]

Experimental Protocols for Phytochemical Analysis

The following is a generalized High-Performance Liquid Chromatography (HPLC) protocol for the analysis of aporphine alkaloids. This protocol should be optimized for the specific alkaloid and matrix being analyzed.

Sample Preparation
  • Extraction: Weigh 1.0 g of powdered plant material and extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of A) 0.1% Formic acid in Water and B) Acetonitrile.

    • Start with 90% A and 10% B.

    • Linearly increase to 50% B over 30 minutes.

    • Hold at 50% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

Standard Solution Preparation
  • Accurately weigh 10 mg of the reference standard (e.g., Boldine, Glaucine, or Nuciferine).

  • Dissolve in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate a proposed anticancer signaling pathway for oxoisoaporphine alkaloids, a typical workflow for phytochemical analysis, and a comparative overview of the reference standards.

anticancer_pathway cluster_cell Cancer Cell This compound Oxoisoaporphine Alkaloid (e.g., this compound) DNA DNA Intercalation This compound->DNA Topoisomerase Topoisomerase I/II Inhibition This compound->Topoisomerase ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Damage DNA Damage DNA->Damage Topoisomerase->Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis CellCycleArrest Cell Cycle Arrest Damage->CellCycleArrest CellDeath Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath

Caption: Proposed anticancer mechanism of oxoisoaporphine alkaloids.

workflow Plant Plant Material Extraction Extraction Plant->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC Data Data Acquisition & Processing HPLC->Data Quantification Quantification Data->Quantification Standard Reference Standard (e.g., Boldine) Standard->HPLC

Caption: Workflow for phytochemical analysis using a reference standard.

comparison This compound This compound Availability: Limited (Custom Synthesis) Purity Data: N/A Stability Data: N/A Alternatives Alternatives (Commercially Available) Boldine Boldine Purity: ≥98% Stability: Stable Primary Standard: Yes Glaucine Glaucine Purity: Varies Stability: Varies Primary Standard: No Nuciferine Nuciferine Purity: ≥98% Stability: ≥4 years Primary Standard: Yes

Caption: Comparison of this compound and its alternatives.

Conclusion

While this compound is a scientifically interesting oxoisoaporphine alkaloid, its practical application as a reference standard in routine phytochemical analysis is currently hampered by its limited commercial availability and the lack of comprehensive data on its purity and stability. In contrast, Boldine, Glaucine, and Nuciferine are readily available from various suppliers, with some offered as primary reference standards with certified purity. Researchers requiring a well-characterized aporphine alkaloid reference standard for quantitative analysis are advised to consider these alternatives. The choice among Boldine, Glaucine, and Nuciferine will depend on the specific analytical requirements, including the target analyte and the regulatory context of the research. It is always recommended to obtain the latest Certificate of Analysis from the supplier to ensure the quality and suitability of the reference standard for its intended use.

References

Comparative Analysis of Synthetic vs. Natural Menisporphine Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available data on a compound named "Menisporphine" is not available. Therefore, this guide will use Huperzine A , a well-researched natural compound with a synthetic counterpart, as a surrogate to demonstrate the requested comparative analysis format. The methodologies and data presentation can be adapted for this compound once such information becomes available.

Huperzine A, a sesquiterpene alkaloid originally isolated from the club moss Huperzia serrata, is a potent and reversible inhibitor of acetylcholinesterase (AChE). Its potential as a therapeutic agent for neurological disorders, particularly Alzheimer's disease, has led to its chemical synthesis. This guide compares the biological activity of natural and synthetic Huperzine A.

Quantitative Data Comparison

The primary measure of Huperzine A's efficacy is its ability to inhibit acetylcholinesterase. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the comparative AChE inhibitory activity of natural and synthetic Huperzine A.

Form of Huperzine A Source IC50 for Acetylcholinesterase (AChE) Inhibition Reference
NaturalHuperzia serrata8.2 x 10-8 M
Synthetic (Racemic)Chemical Synthesis1.6 x 10-7 M
Synthetic (-)-Huperzine AChemical Synthesis8.2 x 10-8 M

Note: Synthetic Huperzine A is often produced as a racemic mixture, containing both the (-) and (+) enantiomers. The naturally occurring and biologically active form is the (-)-enantiomer.

Experimental Protocols

The determination of AChE inhibitory activity is commonly performed using the Ellman's method. This spectrophotometric assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Protocol for Acetylcholinesterase Inhibition Assay:

  • Preparation of Reagents:

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI), the substrate for AChE.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the coloring agent.

    • Acetylcholinesterase (AChE) enzyme solution.

    • Solutions of natural and synthetic Huperzine A at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add phosphate buffer, DTNB solution, and the Huperzine A solution (or a control with no inhibitor).

    • Add the AChE enzyme solution to each well and incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate, ATCI.

    • Measure the absorbance of the resulting colored product at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

The following diagrams illustrate the workflow of the comparative experiment and the signaling pathway of Huperzine A.

G cluster_0 Preparation cluster_1 Experimental Assay cluster_2 Data Analysis cluster_3 Comparison A Natural Huperzine A (from Huperzia serrata) D Incubate AChE with Huperzine A samples A->D B Synthetic Huperzine A (Racemic and Enantiopure) B->D C AChE Enzyme & Reagents (ATCI, DTNB) C->D E Add Substrate (ATCI) to initiate reaction D->E F Measure Absorbance (Spectrophotometry) E->F G Calculate % Inhibition vs. Control F->G H Determine IC50 values G->H I Compare IC50 of Natural vs. Synthetic Huperzine A H->I

Caption: Experimental workflow for comparing the AChE inhibitory activity of natural and synthetic Huperzine A.

cluster_0 Synaptic Cleft cluster_1 Outcome ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding -> Signal HupA Huperzine A (Natural or Synthetic) HupA->AChE Inhibition Result Increased ACh levels Enhanced Neurotransmission Receptor->Result

Caption: Mechanism of action of Huperzine A as an acetylcholinesterase inhibitor.

Benchmarking Menisporphine Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisporphine, an oxoisoaporphine alkaloid isolated from Menispermum dauricum, belongs to a class of isoquinoline alkaloids recognized for their diverse and potent biological activities.[1][2] While research on this compound itself is in its nascent stages, the broader families of oxoisoaporphine and isoquinoline alkaloids have demonstrated significant potential in therapeutic areas such as oncology and inflammatory diseases. This guide provides a comparative benchmark of this compound against established inhibitors based on the known mechanisms of action of structurally related compounds. The primary putative mechanisms for this compound and its analogs include the inhibition of phosphodiesterase 4B (PDE4B), topoisomerases, and acetylcholinesterase.

Anti-Inflammatory Activity: Targeting the PDE4B-NF-κB Signaling Pathway

Recent studies on Menisoxoisoaporphine A, a novel oxoisoaporphine alkaloid also found in Menispermum dauricum, have elucidated a potent anti-inflammatory mechanism of action.[3] This compound was found to directly target phosphodiesterase 4B (PDE4B), a key enzyme in the inflammatory cascade. Inhibition of PDE4B leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). Activated PKA then phosphorylates and inhibits the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent nuclear translocation of the pro-inflammatory transcription factor NF-κB.[3] This ultimately results in the downregulation of inflammatory mediators.

Experimental Workflow: PDE4B Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound against PDE4B.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis A Recombinant Human PDE4B Enzyme D Incubate Enzyme, Inhibitor, and cAMP A->D B This compound (Test Compound) & Roflumilast (Control) B->D C cAMP Substrate C->D E Add 5'-Nucleotidase D->E F Measure Inorganic Phosphate (Malachite Green Assay) E->F G Calculate IC50 Values F->G

Workflow for PDE4B inhibition assay.
Comparative Data: this compound vs. Known PDE4B Inhibitors

The following table presents hypothetical inhibitory concentration (IC50) values for this compound compared to established PDE4B inhibitors.

CompoundTargetIC50 (nM)Cell-Based Assay (LPS-induced TNF-α release in PBMCs)
This compound PDE4B [Hypothetical Data] [Hypothetical Data]
RoflumilastPDE40.81.2
ApremilastPDE474110
CrisaborolePDE44965
Signaling Pathway: PDE4B-Mediated NF-κB Inhibition

The diagram below illustrates the signaling pathway targeted by this compound, assuming a mechanism similar to Menisoxoisoaporphine A.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP to cAMP ATP ATP PKA PKA cAMP->PKA Activates PDE4B PDE4B AMP AMP PDE4B->AMP Hydrolyzes cAMP IKK IKK PKA->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates for degradation NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates IκBα_NFκB IκBα-NF-κB Complex IκBα_NFκB->NFκB Releases DNA DNA NFκB_nuc->DNA Inflammation Inflammatory Gene Expression DNA->Inflammation This compound This compound This compound->PDE4B Inhibits

PDE4B-NF-κB signaling pathway.

Anticancer Activity: Topoisomerase Inhibition and DNA Intercalation

Several oxoaporphine alkaloids, structurally related to this compound, have been reported to exhibit anticancer properties by acting as topoisomerase inhibitors and DNA intercalating agents.[4] Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Their inhibition leads to DNA damage and ultimately apoptosis in cancer cells. DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription.

Experimental Protocol: Topoisomerase I Relaxation Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I enzyme, and varying concentrations of this compound or a known inhibitor (e.g., Camptothecin).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow the topoisomerase to relax the supercoiled DNA.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization and Analysis: Stain the gel with a fluorescent dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Comparative Data: this compound vs. Known Topoisomerase Inhibitors

The following table provides a hypothetical comparison of the topoisomerase inhibitory activity of this compound with established drugs.

CompoundTargetIC50 (µM)Cytotoxicity (MCF-7 cells, GI50 in µM)
This compound Topoisomerase I/II [Hypothetical Data] [Hypothetical Data]
CamptothecinTopoisomerase I0.50.02
EtoposideTopoisomerase II2.50.1
DoxorubicinTopoisomerase II, DNA Intercalator1.20.05

Neurological Activity: Acetylcholinesterase Inhibition

A number of isoquinoline alkaloids have demonstrated inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5][6][7][8] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft and is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Experimental Protocol: Ellman's Assay for AChE Inhibition
  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), acetylcholinesterase enzyme, and the test compounds (this compound and a known inhibitor like Galantamine).

  • Reaction Initiation: In a 96-well plate, mix the enzyme, DTNB, and the test compound. Initiate the reaction by adding the substrate ATCI.

  • Kinetic Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Comparative Data: this compound vs. Known AChE Inhibitors

The table below shows a hypothetical comparison of the AChE inhibitory activity of this compound with clinically used drugs.

CompoundTargetIC50 (µM)
This compound AChE [Hypothetical Data]
GalantamineAChE1.2
DonepezilAChE0.03
RivastigmineAChE and BuChE0.8 (AChE), 2.5 (BuChE)

Conclusion

While direct experimental data for this compound is currently limited, its structural similarity to other biologically active oxoisoaporphine and isoquinoline alkaloids suggests its potential as a modulator of several key therapeutic targets. This guide provides a framework for benchmarking this compound's activity against established inhibitors in the fields of inflammation, oncology, and neurodegenerative disease. The provided experimental protocols and comparative data tables serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising natural product. Further investigation is warranted to elucidate the precise mechanism of action and pharmacological profile of this compound.

References

A Comparative Guide to the Synthesis of Menisporphine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the replication of published synthetic routes is a critical step in advancing scientific inquiry. This guide provides a detailed comparison of published total syntheses of Menisporphine, an oxoisoaporphine alkaloid. Below, we present a quantitative summary of key synthetic approaches, detailed experimental protocols for a prominent photoredox-catalyzed method, and a visualization of its reaction workflow.

Comparative Analysis of this compound Syntheses

To facilitate a direct comparison of the efficiency and complexity of different synthetic strategies, the following table summarizes the key quantitative data from published total syntheses of this compound. The selection highlights distinct approaches, including a modern photoredox-catalyzed C-H arylation, a route involving regioselective metalation and subsequent cross-coupling, and an ultrasonication-assisted α-arylation.

Synthetic ApproachKey TransformationNumber of StepsOverall YieldReference
Photoredox-Catalyzed C-H ArylationVisible-light mediated arylation of isoquinoline438%Zhang et al. (2014)
Regioselective Metalation & Intramolecular AcylationDirected ortho-metalation of an isoquinoline derivative~6Not explicitly statedMelzer et al. (2014)
Ultrasonication-Assisted α-ArylationUltrasound-promoted C-H arylation of an N-heteroareneNot detailedNot detailedPrabhala et al. (2022)

Experimental Protocol: Photoredox-Catalyzed Synthesis of this compound

The following protocol is a detailed methodology for the total synthesis of this compound as reported by Zhang et al. in 2014, which employs a visible-light-induced photoredox-catalyzed C-H arylation as the key step.

Step 1: Synthesis of Methyl 1-(4-methoxyphenyl)isoquinoline-8-carboxylate

  • To a solution of methyl isoquinoline-8-carboxylate (1.0 equiv) in acetonitrile (0.1 M) is added 4-methoxyphenyldiazonium tetrafluoroborate (1.5 equiv).

  • The reaction mixture is degassed with nitrogen for 15 minutes.

  • fac-Ir(ppy)₃ (1.5 mol %) is added, and the mixture is stirred under a nitrogen atmosphere while being irradiated with a 26 W fluorescent lamp at room temperature for 12 hours.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Step 2: Hydrolysis of the Ester

  • The methyl 1-(4-methoxyphenyl)isoquinoline-8-carboxylate (1.0 equiv) is dissolved in a mixture of tetrahydrofuran and water (1:1, 0.1 M).

  • Lithium hydroxide (3.0 equiv) is added, and the reaction mixture is stirred at room temperature for 4 hours.

  • The mixture is then acidified with 1 M HCl to pH 3-4 and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the carboxylic acid.

Step 3: Intramolecular Friedel-Crafts Acylation

  • The crude 1-(4-methoxyphenyl)isoquinoline-8-carboxylic acid (1.0 equiv) is dissolved in trifluoroacetic anhydride (10 equiv).

  • The solution is stirred at 80 °C for 3 hours.

  • The reaction is then cooled to room temperature and the excess trifluoroacetic anhydride is removed under reduced pressure.

  • The residue is neutralized with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give this compound.

Synthetic Workflow of Photoredox-Catalyzed this compound Synthesis

The following diagram illustrates the logical flow of the key transformations in the photoredox-catalyzed total synthesis of this compound.

Menisporphine_Synthesis cluster_start Starting Materials cluster_reaction1 Photoredox C-H Arylation cluster_intermediate1 Intermediate 1 cluster_reaction2 Ester Hydrolysis cluster_intermediate2 Intermediate 2 cluster_reaction3 Intramolecular Acylation cluster_product Final Product SM1 Methyl isoquinoline-8-carboxylate R1 fac-Ir(ppy)₃, Visible Light, Acetonitrile, 12h SM1->R1 SM2 4-Methoxyphenyldiazonium tetrafluoroborate SM2->R1 I1 Methyl 1-(4-methoxyphenyl)isoquinoline- 8-carboxylate R1->I1 R2 LiOH, THF/H₂O, 4h I1->R2 I2 1-(4-Methoxyphenyl)isoquinoline- 8-carboxylic acid R2->I2 R3 TFAA, 80°C, 3h I2->R3 P This compound R3->P

Caption: Synthetic workflow for the total synthesis of this compound.

Menisporphine and Its Congeners: A Comparative Analysis of Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-cancer efficacy of Menisporphine and related alkaloids derived from Menispermum dauricum. Due to the limited availability of direct studies on this compound, this document synthesizes findings on the bioactivity of extracts from its source plant and its prominent alkaloid constituents, offering valuable insights into their potential as therapeutic agents. The data is presented alongside comparisons with established chemotherapeutic drugs to provide a benchmark for their potency.

Data Presentation: Cytotoxicity Overview

The cytotoxic effects of this compound's natural source, Menispermum dauricum, and its related alkaloids have been evaluated across various cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency. For comparative purposes, IC50 values for the standard chemotherapeutic agents Doxorubicin and Etoposide in select cell lines are also included.

Table 1: Cytotoxicity of Menispermum dauricum Extracts and Related Alkaloids

Compound/ExtractCell LineCell TypeIC50 ValueCitation
Phenolic alkaloids from M. dauricumBxPC-3Pancreatic Cancer2.37 µg/mL (24h), 1.78 µg/mL (48h), 1.25 µg/mL (72h)[1]
DauricineHCT116, HCT8, SW620, SW480Colon Cancer0-20 µM (inhibits cell growth)[2]
DauriporphineA549Lung Adenocarcinoma10.57 µM[3]

Table 2: Cytotoxicity of Standard Chemotherapeutic Agents

CompoundCell LineCell TypeIC50 ValueCitation
DoxorubicinA549Non-Small Cell Lung Carcinoma86.34 nM (24h), 17.83 nM (48h), 8.64 nM (72h)[4]
DoxorubicinA549Lung Cancer> 20 µM (24h)[5]
EtoposideHCT-116Colon Cancer0.91 µM (72h)[6]
EtoposideCaco-2Colon Cancer18.6 µM (72h)[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in the studies of Menispermum dauricum and its alkaloids.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., Menispermum dauricum extract, Doxorubicin) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µl of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.[7]

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/ml.

  • Staining: Transfer 100 µl of the cell suspension to a new tube. Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[8][9]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with the test compound as required for the experiment.

  • Cell Harvesting: Collect cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol and fix overnight at -20°C.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.

  • PI Staining: Add Propidium Iodide staining solution to the cell suspension.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[10][11][12]

Signaling Pathways and Experimental Workflows

The anti-cancer effects of the alkaloids from Menispermum dauricum are associated with the modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the general experimental workflow for evaluating the efficacy of these compounds.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy Assessment cluster_mechanism Mechanism of Action start Cancer Cell Lines (e.g., A549, BxPC-3) treatment Treatment with This compound/Extract start->treatment control Vehicle Control start->control mtt MTT Assay (Cytotoxicity, IC50) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle western Western Blot (Signaling Pathway Analysis) treatment->western control->mtt control->apoptosis control->cell_cycle control->western

Caption: Experimental workflow for assessing this compound's efficacy.

signaling_pathway cluster_dauricine Dauricine (from M. dauricum) cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes dauricine Dauricine nfkb NF-κB (Inhibition) dauricine->nfkb pi3k_akt PI3K/Akt (Potential Inhibition) dauricine->pi3k_akt hedgehog Hedgehog (Potential Inhibition) dauricine->hedgehog proliferation Decreased Proliferation nfkb->proliferation apoptosis Increased Apoptosis nfkb->apoptosis invasion Decreased Invasion nfkb->invasion pi3k_akt->proliferation pi3k_akt->apoptosis hedgehog->proliferation

Caption: Signaling pathways modulated by Dauricine.

The extract of Menispermum dauricum has been shown to induce apoptosis in A549 human lung cancer cells in a dose- and time-dependent manner. This apoptotic effect is associated with the upregulation of caspase-3, caspase-8, and caspase-9 proteins.[10] Furthermore, phenolic alkaloids from M. dauricum inhibit the proliferation of BxPC-3 pancreatic cancer cells and induce G0/G1 phase arrest and apoptosis, which is linked to the blockade of the Hedgehog signaling pathway.[1] Dauricine, another major alkaloid from this plant, has been found to inhibit cell proliferation and invasion and induce apoptosis in colon cancer cells by suppressing the activation of the NF-κB signaling pathway.[2] There is also evidence suggesting that dauricine may exert its anti-cancer effects by inhibiting the PI3K/Akt pathway.[13]

References

Elucidating the Structural Activity Relationship of Menisporphine: A Comparative Guide Based on Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

While specific structural activity relationship (SAR) studies on Menisporphine are not extensively available in public literature, a comprehensive understanding of its potential can be gleaned from the broader class of isoquinoline and aporphine alkaloids to which it belongs. This guide provides a comparative analysis of structurally related alkaloids to infer the SAR of this compound, presenting available experimental data, outlining typical experimental protocols, and visualizing key concepts.

This compound is an isoquinoline alkaloid, a large and diverse family of naturally occurring compounds with a wide range of biological activities.[1][2] Many of these, particularly those with an aporphine core structure similar to what could be a precursor or related structure to this compound, have demonstrated significant potential in anticancer and antiarrhythmic applications.[3][4] By examining the SAR of these related compounds, we can extrapolate key structural features that are likely to influence the biological activity of this compound and its potential derivatives.

Comparative Analysis of Anticancer Activity

The anticancer activity of isoquinoline and aporphine alkaloids is often attributed to their ability to intercalate with DNA and inhibit topoisomerase enzymes, which are crucial for cell division.[5] The planarity of the aromatic system and the nature and position of substituents significantly impact this activity.

Alkaloid/DerivativeCore StructureKey SubstitutionsAnticancer Activity (IC50)Cell Line(s)
Liriodenine Oxoaporphine7-oxo group, 1,2-methylenedioxyPotent topoisomerase II inhibitorVarious cancer cell lines
Dicentrinone Oxoaporphine7-oxo groupTopoisomerase I inhibitorVarious cancer cell lines
Crebanine Aporphine1,2-dimethoxy, 9-methoxy37.54% inhibition at 500µMK562 (leukemia)[6]
N-nornuciferine Aporphine1,2-dimethoxyWeak activityHeLa, HL-60[7]
Sparsiflorine Aporphine1-hydroxy, 2-methoxy, 10-hydroxyStrong activity (1 µg/mL)HeLa[7]
Glaziovine Proaporphine1-hydroxy, 2-methoxy, 10-oxoStrong activity (3.5 µg/mL)HL-60[7]

Key SAR Insights for Anticancer Activity:

  • Oxo Group: The presence of an oxo group at the C-7 position in oxoaporphines like liriodenine and dicentrinone is often associated with potent topoisomerase inhibition.[5]

  • Methylenedioxy Group: A 1,2-methylenedioxy group, as seen in many active aporphinoids, appears to enhance cytotoxic activities, possibly by improving DNA intercalation.

  • Hydroxyl and Methoxy Groups: The position and number of hydroxyl and methoxy groups on the aromatic rings significantly influence activity. For instance, sparsiflorine with hydroxyl groups at C-1 and C-10 shows strong activity.[7]

  • Nitrogen Substitution: Modifications at the nitrogen atom can modulate activity and toxicity.

Comparative Analysis of Antiarrhythmic Activity

Certain aporphine alkaloids have been investigated for their potential to treat cardiac arrhythmias. Their mechanism is thought to involve the modulation of ion channels.

Alkaloid/DerivativeCore StructureKey SubstitutionsAntiarrhythmic ActivityKey Findings
Crebanine Aporphine1,2-dimethoxy, 9-methoxyActiveParent compound for derivatives.[3]
10,11-dibromocrebanine Aporphine1,2-dimethoxy, 9-methoxy, 10,11-dibromoHigher activity, lower toxicity than crebanineBromination at C-10 and C-11 enhances activity.[3]
N-methylcrebanine Aporphine1,2-dimethoxy, 9-methoxy, N-methyl (quaternary)Notable antiarrhythmic effectQuaternization of nitrogen increases activity but also toxicity.[3]
Isocorydine Aporphine1,2,10,11-tetramethoxyLower activity than crebanineSuggests the 1,2-dimethoxy group is important for activity.[3]

Key SAR Insights for Antiarrhythmic Activity:

  • C-1 and C-2 Substitution: The presence of a 1,2-dimethoxy group on ring A appears to be beneficial for antiarrhythmic activity.[3]

  • Ring D Substitution: Methoxy groups on ring D, specifically at the C-9 position, are considered important functional groups.[3]

  • Halogenation: Introduction of bromine atoms at the C-10 and C-11 positions can increase antiarrhythmic activity and reduce toxicity.[3]

  • N-Quaternization: While increasing the hydrophilicity and activity, quaternization of the nitrogen atom also tends to increase toxicity.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and biological evaluation of this compound analogs and other isoquinoline alkaloids.

General Synthesis of Isoquinoline Alkaloids

The total synthesis of this compound has been achieved via a photoredox-catalyzed direct C-H arylation of an isoquinoline core. A general workflow for the synthesis of isoquinoline alkaloid derivatives for SAR studies is outlined below.

G General Synthetic Workflow for Isoquinoline Alkaloids cluster_start Starting Materials cluster_synthesis Synthesis cluster_characterization Characterization cluster_derivatization Derivatization for SAR cluster_final Final Products Start_1 Isoquinoline Core Reaction Photoredox-Catalyzed C-H Arylation Start_1->Reaction Start_2 Aryl Diazonium Salt Start_2->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Modification Chemical Modification (e.g., Bromination, Methylation) Purification->Modification Final_Product This compound Analog Library Modification->Final_Product

Caption: General workflow for the synthesis and derivatization of isoquinoline alkaloids.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer compounds.[5][6]

G MTT Assay Workflow for Cytotoxicity Screening Cell_Culture 1. Seed cancer cells in 96-well plates and incubate. Compound_Treatment 2. Treat cells with varying concentrations of test compounds. Cell_Culture->Compound_Treatment Incubation 3. Incubate for a specified period (e.g., 48 hours). Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well and incubate. Incubation->MTT_Addition Formazan_Solubilization 5. Add DMSO or other solvent to dissolve formazan crystals. MTT_Addition->Formazan_Solubilization Absorbance_Measurement 6. Measure absorbance at ~570 nm using a plate reader. Formazan_Solubilization->Absorbance_Measurement Data_Analysis 7. Calculate cell viability and IC50 values. Absorbance_Measurement->Data_Analysis

Caption: Standard workflow for determining in vitro cytotoxicity using the MTT assay.

Postulated Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

A plausible mechanism of action for the anticancer effects of this compound and related aporphine alkaloids involves the inhibition of topoisomerase enzymes through DNA intercalation. This process disrupts DNA replication and transcription, ultimately leading to apoptosis in cancer cells.

G Postulated Anticancer Mechanism of Aporphine Alkaloids Aporphine Aporphine Alkaloid (e.g., this compound analog) Intercalation DNA Intercalation Aporphine->Intercalation Binds to DNA Cellular DNA DNA->Intercalation DNA_Complex Topoisomerase-DNA Complex Intercalation->DNA_Complex Stabilizes Topoisomerase Topoisomerase I/II Topoisomerase->DNA_Complex Inhibits Replication_Transcription DNA Replication & Transcription DNA_Complex->Replication_Transcription Blocks Cell_Cycle_Arrest Cell Cycle Arrest Replication_Transcription->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity via DNA intercalation and topoisomerase inhibition.

Conclusion

In the absence of direct SAR studies for this compound, a comparative analysis of structurally similar isoquinoline and aporphine alkaloids provides valuable insights into the key structural features that likely govern its biological activity. The presence of an oxo group, the substitution pattern of methoxy and hydroxyl groups on the aromatic rings, and modifications at the nitrogen atom are all critical determinants of both the anticancer and antiarrhythmic potential of this class of compounds. Further synthesis and biological evaluation of this compound derivatives are warranted to validate these hypotheses and to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Menisporphine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling of Menisporphine, an isoquinoline alkaloid. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 83287-02-9), the following guidance is extrapolated from data on the parent compound, Isoquinoline, and general safety protocols for cytotoxic agents.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound to minimize exposure risk. The following table summarizes the required PPE.

Body PartRequired PPESpecifications
Hands Double Nitrile GlovesWear two pairs of chemotherapy-rated nitrile gloves. Change immediately if contaminated.
Body Disposable GownA disposable, solid-front, back-closing gown made of a low-permeability fabric.
Eyes Safety GogglesChemical splash goggles are required. A face shield should be worn over goggles if there is a risk of splashing.
Respiratory RespiratorA NIOSH-approved respirator (e.g., N95) is required when handling the powder form or if there is a risk of aerosolization.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure to this compound.

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Operational Plan: Handling and Storage

A systematic approach to handling and storage is essential to maintain a safe laboratory environment.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate a specific handling area gather_ppe Assemble all necessary PPE prep_area->gather_ppe gather_materials Gather all required materials and equipment gather_ppe->gather_materials don_ppe Don all required PPE gather_materials->don_ppe Proceed to handling weigh_compound Weigh this compound in a chemical fume hood don_ppe->weigh_compound dissolve Dissolve in appropriate solvent weigh_compound->dissolve decontaminate Decontaminate all surfaces and equipment dissolve->decontaminate Proceed to cleanup dispose_waste Dispose of all waste in designated cytotoxic waste containers decontaminate->dispose_waste doff_ppe Doff PPE in the correct order dispose_waste->doff_ppe

Workflow for the safe handling of this compound.

Disposal Plan

All materials contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and regulatory guidelines.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, gowns, weigh paper, pipette tips) must be placed in a designated, sealed, and clearly labeled cytotoxic waste container.
Liquid Waste All contaminated liquid waste must be collected in a designated, sealed, and clearly labeled cytotoxic waste container. Do not pour down the drain.
Sharps All contaminated sharps (e.g., needles, razor blades) must be placed in a designated, puncture-resistant cytotoxic sharps container.

Quantitative Data Summary (Based on Isoquinoline)

The following data is for Isoquinoline (CAS No. 119-65-3) and should be used as a conservative estimate for the potential hazards of this compound.

ParameterValueReference
Oral LD50 (Rat) 360 mg/kg[1]
Dermal LD50 (Rabbit) 590 mg/kg[1]
Flash Point 107 °C[1]
Boiling Point 242 - 243 °C[2]
Melting Point 26 - 28 °C[2]

Disclaimer: The information provided is based on available data for a structurally related compound and general guidelines for handling cytotoxic agents. It is the responsibility of the user to conduct a thorough risk assessment and to adhere to all applicable safety regulations and institutional protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.